APD597
Beschreibung
ADP-597 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
Eigenschaften
IUPAC Name |
propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCHTSXOPUOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237885 | |
| Record name | ADP-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897732-93-3 | |
| Record name | ADP-597 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADP-597 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADP-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADP-597 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: APD597 and its Interaction with the GPR119 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
APD597 (also known as JNJ-38431055) is a potent, orally active synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. This technical guide provides a comprehensive overview of the binding characteristics and activation mechanism of this compound with the human GPR119 receptor. While direct radioligand binding affinity and kinetic data are not extensively available in the public domain, this document synthesizes the available structural and functional data to provide a detailed understanding of the this compound-GPR119 interaction. This includes a summary of its functional potency, a description of the GPR119 signaling pathway, detailed experimental protocols for relevant assays, and visualizations of key processes.
Introduction to GPR119 and this compound
GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by endogenous ligands, such as oleoylethanolamide (OEA), or synthetic agonists leads to the stimulation of glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.
This compound was developed as a second-generation GPR119 agonist with an improved pharmacological profile, including a good balance of agonist potency and intrinsic activity.[1] Clinical studies have evaluated its safety, tolerability, and pharmacokinetic profile.[2][3]
This compound-GPR119 Binding and Receptor Activation
Structural Basis of Interaction
Recent advances in structural biology have provided a detailed view of the interaction between this compound and the GPR119 receptor. A cryo-electron microscopy (cryo-EM) structure of the human GPR119-Gs complex bound to this compound has revealed the precise binding mode.[4][5]
This compound binds within a large, hydrophobic pocket in the transmembrane domain of GPR119. The binding is characterized by a network of interactions with specific amino acid residues, which stabilizes the active conformation of the receptor and facilitates the coupling to the downstream Gs protein.[4]
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the stimulatory G protein, Gs. This initiates a signaling cascade that results in the production of the second messenger cyclic adenosine monophosphate (cAMP).
Quantitative Data: Functional Potency of this compound
| Compound | Assay Type | Cell Line/System | Parameter | Value (nM) |
| This compound | cAMP Accumulation | hGPR119 expressing cells | EC50 | 46 |
Data sourced from Sapphire Bioscience.[6]
Experimental Protocols
cAMP Accumulation Assay
This protocol describes a common method for determining the functional potency of a GPR119 agonist by measuring the increase in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into a multi-well assay plate (e.g., 384-well) at a predetermined density and allowed to attach overnight.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the various concentrations of this compound. This step is typically performed in the presence of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit (e.g., HTRF®, ELISA, or other fluorescence/luminescence-based assays).
-
Data Analysis: The data is plotted as a dose-response curve, and the EC50 value is calculated using a non-linear regression model.
Radioligand Binding Assay (General Protocol)
While specific data for this compound is unavailable, this section outlines a general protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the GPR119 receptor. This would require a suitable radiolabeled GPR119 ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the GPR119 receptor.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radiolabeled GPR119 ligand (e.g., a tritiated or iodinated GPR119 agonist or antagonist) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Summary and Conclusion
This compound is a potent GPR119 agonist that activates the receptor by binding to a hydrophobic pocket within its transmembrane domain. This leads to Gs protein coupling and the subsequent production of intracellular cAMP, which in turn stimulates glucose-dependent insulin secretion and incretin release. While quantitative data on its direct binding affinity and kinetics are not publicly available, its functional potency has been established through cell-based assays. The detailed structural information and understanding of its mechanism of action provide a solid foundation for further research and development of GPR119-targeted therapeutics.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ-38431055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
APD597 and its Effect on Glucose-Dependent Insulinotropic Polypeptide (GIP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APD597 is a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus. Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, stimulates the secretion of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its significant effect on GIP secretion. The document details the key experimental protocols used to characterize this interaction, presents quantitative data from preclinical and clinical studies, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and GIP
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone released from intestinal K-cells in response to nutrient ingestion. GIP plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion from pancreatic β-cells. This compound (also known as JNJ-38431055) is a synthetic small molecule agonist of GPR119. By activating GPR119, this compound mimics the effects of endogenous ligands, leading to a cascade of intracellular events that culminate in the enhanced secretion of GIP and other incretins. This dual action of directly stimulating insulin release and augmenting incretin secretion makes GPR119 agonists like this compound an attractive therapeutic strategy for type 2 diabetes.
Mechanism of Action: The GPR119-GIP Axis
This compound binds to the GPR119 receptor, a Class A Gs protein-coupled receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the downstream Gs protein signaling pathway. The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is a key second messenger that mediates the physiological effects of this compound, including the potentiation of GIP secretion from intestinal K-cells.
Quantitative Data on this compound's Effect on GIP
Preclinical and clinical studies have consistently demonstrated the potent effect of this compound on stimulating GIP secretion. The following tables summarize the key quantitative findings.
| Preclinical Data: In Vivo Mouse Studies | |
| Parameter | Result |
| GIP Level Increase | 169.9% increase in glucose-induced total GIP levels[1] |
| This compound Dosage | 20 mg/kg, single oral dose[1] |
| Animal Model | ICR mice[1] |
| Clinical Data: Phase 1 Human Studies | |
| Study Population | Healthy Male Volunteers |
| This compound Dosage | 2.5–800 mg, oral |
| Effect on GIP | Increased concentrations of GIP[2] |
| Study Population | Type 2 Diabetes Patients |
| This compound Dosage | 3-30 mg/kg, oral |
| Effect on Incretins | Increased secretion of incretins[2] |
Experimental Protocols
This section provides a detailed methodology for the key experiments used to evaluate the effect of this compound on GIP.
In Vitro cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP in response to GPR119 activation by this compound.
Objective: To determine the potency and efficacy of this compound in activating the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a density of approximately 6,000 cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for the positive control (e.g., 10 µM forskolin) and vehicle control (DMSO).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP detection kit used.
In Vivo GIP Measurement in Mice
This protocol describes the in vivo assessment of this compound's effect on GIP secretion in a mouse model, often in the context of an oral glucose tolerance test (OGTT).
Objective: To measure the change in plasma GIP levels in response to oral this compound administration.
Materials:
-
ICR mice
-
This compound
-
Glucose solution (for OGTT)
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
GIP ELISA or RIA kit
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental conditions.
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control orally.
-
Glucose Challenge (OGTT): After a set time post-drug administration (e.g., 30 minutes), administer an oral glucose bolus (e.g., 2 g/kg).
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
GIP Measurement: Measure the concentration of total or active GIP in the plasma samples using a specific ELISA or RIA kit according to the manufacturer's instructions.
Cryo-Electron Microscopy (Cryo-EM) of this compound-GPR119 Complex
This protocol outlines the structural determination of this compound in complex with the GPR119 receptor.
Objective: To visualize the binding interaction between this compound and the GPR119 receptor at a near-atomic level.
Materials:
-
Purified this compound-GPR119-Gs complex
-
Cryo-EM grids (e.g., Quantifoil)
-
Glow-discharge system
-
Vitrification robot (e.g., Vitrobot)
-
Liquid ethane
-
Cryo-transmission electron microscope
Procedure:
-
Protein Expression and Purification: Co-express GPR119 and Gs protein subunits in a suitable expression system (e.g., insect cells). Purify the complex in the presence of this compound.
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Apply a small volume (e.g., 3 µL) of the purified protein complex to the grid.
-
Blot the grid to remove excess liquid, leaving a thin film.
-
-
Vitrification: Plunge-freeze the grid into liquid ethane using a vitrification robot. This rapidly freezes the sample in a non-crystalline, "vitreous" ice.
-
Data Collection: Transfer the vitrified grid to a cryo-transmission electron microscope and collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: Process the collected images to reconstruct a high-resolution 3D map of the this compound-GPR119 complex.
Conclusion
This compound is a potent GPR119 agonist that robustly stimulates the secretion of the incretin hormone GIP. The mechanism of action involves the activation of the Gs-cAMP signaling pathway in intestinal K-cells. The significant increase in GIP levels observed in both preclinical and clinical studies highlights the potential of this compound as a therapeutic agent for type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation of GPR119 agonists and their effects on the incretin axis. Further research into the long-term efficacy and safety of this compound and other GPR119 agonists is warranted.
References
The Discovery and Development of JNJ-38431055: A GPR119 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-38431055, also known as APD597, is a potent and orally available small-molecule agonist of the G-protein coupled receptor 119 (GPR119). Initially developed by Arena Pharmaceuticals and later investigated by Johnson & Johnson, JNJ-38431055 was explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the discovery and development history of JNJ-38431055, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The document includes a compilation of quantitative data from various studies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Rationale for GPR119 Agonism
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. This dual mechanism of action made GPR119 an attractive target for the development of new anti-diabetic drugs. JNJ-38431055 emerged from discovery efforts aimed at identifying potent and selective GPR119 agonists with favorable pharmacokinetic and safety profiles.
Discovery and Preclinical Development
Lead Optimization and Chemical Synthesis
While the specific, detailed synthesis protocol for JNJ-38431055 is not publicly available, the general synthesis of related 1,4-disubstituted cyclohexene analogues as GPR119 agonists has been described. The selection of JNJ-38431055 for preclinical development was based on a careful balance of several key properties: potent agonist activity, high intrinsic efficacy, good aqueous solubility, and a reduced potential for drug-drug interactions, particularly with respect to CYP2C9 inhibition.[1]
In Vitro Pharmacology
The potency and efficacy of JNJ-38431055 as a GPR119 agonist were characterized in a variety of in vitro assays.
Table 1: In Vitro Potency of JNJ-38431055
| Parameter | Species | Value | Assay Type |
| EC50 | Human | 46 nM | Homologous Time-Resolved Fluorescence (HTRF) |
| EC50 | Rat | 421 nM | Homologous Time-Resolved Fluorescence (HTRF) |
| IC50 (CYP2C9 Inhibition) | Human | 5.8 µM | - |
Data sourced from Cayman Chemical product information.[2]
The functional activity of GPR119 agonists is typically assessed by measuring the accumulation of intracellular cAMP in cells engineered to express the receptor. The following is a general protocol representative of such an assay.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
JNJ-38431055 (or other test compounds)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: HEK293-hGPR119 cells are cultured to 80-90% confluency.
-
Cell Seeding: Cells are harvested and seeded into 384-well plates at a predetermined density and incubated overnight.
-
Compound Preparation: Serial dilutions of JNJ-38431055 are prepared in assay buffer containing IBMX. A positive control (forskolin) and a vehicle control (e.g., DMSO) are also prepared.
-
Cell Stimulation: The culture medium is removed from the cells, and the prepared compound solutions are added. The plate is then incubated for a specified time (e.g., 30 minutes) at room temperature.
-
cAMP Detection: The cAMP levels in each well are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are normalized to the vehicle control and the response to forskolin. The EC50 value is calculated by fitting the data to a four-parameter logistic equation.
Preclinical In Vivo Pharmacology
The in vivo efficacy of JNJ-38431055 was evaluated in various animal models of diabetes and obesity.
Table 2: Preclinical In Vivo Efficacy of JNJ-38431055
| Animal Model | Dose | Route of Administration | Key Findings |
| ICR Mice | 20 mg/kg | Oral (p.o.) | Increased glucose-induced total GLP-1 by 92% and GIP by 169.9%.[1] |
| Zucker Diabetic Fatty (ZDF) Rats | 3 mg/kg | Oral (p.o.) | Significantly improved glucose excursion in an oral glucose tolerance test.[3] |
| Diabetic Experimental Rats | 3-30 mg/kg | Oral (p.o.) | Significantly improved glucose excursion.[4] |
The OGTT is a standard method to assess glucose metabolism and the effect of anti-diabetic agents.
Materials:
-
Diabetic rodent model (e.g., ZDF rats)
-
JNJ-38431055 formulation
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose monitoring system
Procedure:
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels.
-
Compound Administration: JNJ-38431055 or vehicle is administered orally at the desired dose.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group. A reduction in the AUC for the JNJ-38431055-treated group compared to the vehicle group indicates improved glucose tolerance.
Clinical Development
JNJ-38431055 progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Phase I Clinical Trials in Healthy Volunteers
Initial studies in healthy male subjects assessed single ascending doses of JNJ-38431055.
Table 3: Pharmacokinetic Parameters of JNJ-38431055 in Healthy Male Volunteers (Single Dose)
| Dose Range | Terminal Elimination Half-life (t½) | Time to Reach Steady State (Multiple Dosing) | Effect of Food on Systemic Exposure |
| 2.5 - 800 mg | ~13 hours | ~8 days | Not influenced |
Data from a study in healthy male volunteers.[5]
In these studies, single oral doses of JNJ-38431055 were well tolerated and were not associated with hypoglycemia.[5] Pharmacodynamically, JNJ-38431055 increased post-meal plasma concentrations of GLP-1, GIP, and peptide YY (PYY).[5] However, it did not significantly decrease glucose excursion or increase insulin secretion in this healthy population.[5] A graded glucose infusion study did show that JNJ-38431055 could induce a higher insulin secretion rate compared to placebo at elevated plasma glucose levels.[5]
Clinical Studies in Patients with Type 2 Diabetes
Subsequent studies evaluated the effects of JNJ-38431055 in patients with T2DM.
Table 4: Clinical Study Design in Patients with T2DM
| Study Design | Population | Dosing Regimen | Comparator |
| Randomized, double-blind, placebo-controlled | 25 and 32 subjects with T2DM | Single dose: 100 mg and 500 mgMultiple doses: 500 mg once daily for 14 days | Placebo and Sitagliptin (100 mg) |
Details from a study in subjects with type 2 diabetes.[6]
In patients with T2DM, JNJ-38431055 was also well tolerated and not associated with hypoglycemia.[6] A single dose of JNJ-38431055 demonstrated a decrease in glucose excursion during an oral glucose tolerance test compared to placebo.[6] However, multiple-dose administration for 14 days did not lead to a significant alteration in the 24-hour weighted mean glucose.[6] Multiple dosing did result in increased post-meal total GLP-1 and GIP concentrations compared to baseline.[6]
Summary and Conclusion
JNJ-38431055 is a potent GPR119 agonist that demonstrated a clear pharmacodynamic effect on incretin hormone secretion in both preclinical models and human subjects. The compound was well-tolerated in clinical trials. However, the observed increase in incretins did not translate into a robust glucose-lowering effect in patients with type 2 diabetes, particularly with multiple dosing. These findings of limited glycemic efficacy have been a common challenge for the development of GPR119 agonists as monotherapy for T2DM. The development of JNJ-38431055 did not progress to later stages. Nevertheless, the study of JNJ-38431055 has provided valuable insights into the pharmacology of GPR119 and the complexities of translating preclinical incretin-based mechanisms into significant clinical benefits for patients with type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists [frontiersin.org]
- 5. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Pharmacological properties of the GPR119 agonist APD597
For Researchers, Scientists, and Drug Development Professionals
Abstract
APD597, also known as JNJ-38431055, is a potent and orally bioavailable small-molecule agonist of the G protein-coupled receptor 119 (GPR119). Developed as a potential therapeutic agent for type 2 diabetes, this compound has been the subject of preclinical and early clinical investigations to elucidate its pharmacological properties. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and structured data tables are presented to facilitate a deeper understanding and replication of key findings.
Introduction
GPR119 has emerged as a promising target for the treatment of type 2 diabetes due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia. This compound was developed as a selective agonist to harness the therapeutic potential of GPR119 activation.[2]
Mechanism of Action
This compound exerts its pharmacological effects by binding to and activating GPR119. This activation initiates a downstream signaling cascade, primarily through the Gαs protein subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The elevation of cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP triggers the release of GLP-1 and GIP, which in turn potentiate insulin secretion from β-cells and exert other beneficial metabolic effects.[2][4]
Signaling Pathway of this compound at the GPR119 Receptor
Caption: GPR119 signaling cascade initiated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological properties of this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | Parameter | Value (nM) |
| Human GPR119 | cAMP Accumulation | EC50 | 46 |
| Rat GPR119 | cAMP Accumulation | EC50 | 421 |
Table 2: Phase 1 Clinical Trial Pharmacokinetic Parameters (Healthy Volunteers)
| Formulation | Parameter | Value |
| Solution | Half-life (t1/2) | ~6-7 hours[4] |
| Suspension | Half-life (t1/2) | ~13 hours[2][4] |
| - | Pharmacokinetics | Dose-proportional[2][4] |
Note: Specific Cmax, Tmax, and AUC values from the Phase 1 trial are not publicly available.
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Test | Dose | Outcome |
| Mice | Oral Glucose Tolerance Test | 1 and 10 mg/kg | Decreased blood glucose levels |
| Zucker Diabetic Rats | Oral Glucose Tolerance Test | 3 mg/kg | Decreased blood glucose levels |
| Mice | - | 20 mg/kg | Increased GLP-1 levels |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
cAMP Accumulation Assay
This protocol is adapted from a study detailing the structural basis of this compound binding to GPR119.[3]
Objective: To measure the in vitro potency of this compound in stimulating cAMP production in cells expressing the GPR119 receptor.
Materials:
-
HEK293 cells transfected with human GPR119
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
This compound stock solution (in DMSO)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 384-well plates at a density of approximately 6,000 cells per well and incubate for 48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., forskolin).
-
Cell Treatment: Wash the cells with PBS and then treat with the stimulation buffer containing IBMX. Add 5 µL of the different concentrations of this compound to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents (e.g., cAMP Eu Cryptate reagent and cAMP d2 antibody) to each well and incubate at room temperature, protected from light, for 1 hour.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., PerkinElmer).
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value using non-linear regression analysis.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This is a general protocol for performing an OGTT in mice to assess the effect of a test compound on glucose disposal.
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in a rodent model.
Materials:
-
Male C57BL/6 mice or Zucker diabetic rats
-
This compound formulation for oral gavage
-
Vehicle control
-
Glucose solution (20% w/v in water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Compound Administration: Administer this compound or vehicle via oral gavage at the desired dose (e.g., 1, 10 mg/kg for mice; 3 mg/kg for rats).
-
Glucose Challenge: After a specified time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentrations over time for each treatment group. The area under the curve (AUC) for the glucose excursion can be calculated to quantify the effect of the treatment on glucose tolerance.
Incretin (GLP-1 and GIP) Secretion Assay
This is a general protocol for measuring GLP-1 and GIP secretion from an enteroendocrine cell line (e.g., NCI-H716 or GLUTag) or in vivo.
Objective: To determine the effect of this compound on the secretion of the incretin hormones GLP-1 and GIP.
Materials:
-
Enteroendocrine cell line (e.g., NCI-H716) or experimental animals
-
Cell culture medium and reagents
-
This compound
-
DPP-4 inhibitor (for in vivo studies to prevent incretin degradation)
-
ELISA kits for active GLP-1 and GIP
-
Blood collection tubes with appropriate anticoagulants and inhibitors
Procedure (In Vitro):
-
Cell Culture and Seeding: Culture and seed NCI-H716 cells in multi-well plates.
-
Cell Treatment: Wash the cells and incubate with a buffer containing this compound at various concentrations for a specified period (e.g., 2 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of active GLP-1 and GIP in the supernatant using specific ELISA kits.
Procedure (In Vivo):
-
Animal Preparation: Fast animals as required.
-
Compound Administration: Administer this compound or vehicle. A DPP-4 inhibitor should be co-administered or added to the blood collection tubes.
-
Blood Sampling: Collect blood samples at specified time points.
-
Plasma Preparation: Process the blood to obtain plasma.
-
ELISA: Measure the plasma concentrations of active GLP-1 and GIP using specific ELISA kits.
Safety and Tolerability
In a Phase 1 clinical trial, this compound was reported to be well-tolerated in both healthy volunteers and subjects with type 2 diabetes.[4] The studies involved single and multiple ascending doses.[5]
Conclusion
This compound is a potent GPR119 agonist that has demonstrated promising pharmacological properties for the potential treatment of type 2 diabetes. Its mechanism of action, involving the stimulation of both insulin and incretin secretion in a glucose-dependent manner, positions it as a candidate with a potentially favorable safety profile. The data summarized in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacology of GPR119 agonists. Further investigation into its long-term efficacy and safety in larger clinical trials would be necessary to fully establish its therapeutic utility.
References
- 1. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists [frontiersin.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Arena Pharmaceuticals, Inc. Announces Initiation of Phase 1 Clinical Trial of Type 2 Diabetes Drug Candidate - BioSpace [biospace.com]
APD597's Impact on cAMP Levels in Intestinal L-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of APD597, a potent and orally active GPR119 agonist, on cyclic adenosine monophosphate (cAMP) levels in intestinal L-cells. This document outlines the underlying signaling pathways, detailed experimental protocols for assessing cAMP accumulation, and quantitative data on the dose-dependent effects of this compound.
Introduction: The Role of GPR119 in Incretin Secretion
Intestinal L-cells play a crucial role in glucose homeostasis through the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-dependent insulin secretion. The G protein-coupled receptor 119 (GPR119), predominantly expressed on these L-cells and pancreatic β-cells, has emerged as a promising therapeutic target for type 2 diabetes.
This compound is a synthetic agonist of GPR119. Its mechanism of action involves binding to and activating GPR119, which is coupled to the stimulatory G protein (Gαs). This activation triggers a signaling cascade that leads to the production of intracellular cAMP, a key second messenger in the regulation of GLP-1 secretion.
Signaling Pathway of this compound in Intestinal L-Cells
The activation of GPR119 by this compound in intestinal L-cells initiates a well-defined signaling pathway culminating in the elevation of intracellular cAMP levels. This pathway is a critical component of the mechanism by which this compound stimulates GLP-1 release.
The binding of this compound to GPR119 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in the exocytosis of GLP-1-containing granules.
Quantitative Data: Dose-Dependent Effect of this compound on cAMP Levels
This compound demonstrates a potent, dose-dependent increase in cAMP accumulation in cells expressing the human GPR119 receptor. The half-maximal effective concentration (EC50) for human GPR119 is 46 nM. The following table summarizes the dose-response relationship of this compound on cAMP levels as a percentage of the maximum response.
| This compound Concentration (nM) | Mean cAMP Accumulation (% of Max) |
| 0.1 | ~5% |
| 1 | ~20% |
| 10 | ~50% |
| 100 | ~90% |
| 1000 | 100% |
| Note: The data in this table is representative and estimated from graphical representations in published literature, as raw tabular data is not consistently available. The EC50 value is a reported experimental finding. |
Experimental Protocols
The following section details the methodology for a key experiment used to quantify the impact of this compound on cAMP levels.
cAMP Accumulation Assay
This protocol describes a method for measuring intracellular cAMP levels in response to this compound stimulation in a cell-based assay.[1]
Objective: To determine the dose-dependent effect of this compound on cAMP production in cells expressing the GPR119 receptor.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Plasmid encoding human GPR119
-
Transfection reagent
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX)
-
This compound compound in various concentrations
-
cAMP assay kit (e.g., HTRF-based kit)
-
384-well microplates
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach a suitable confluency for transfection.
-
Transfect the cells with the GPR119 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the receptor for 48 hours post-transfection.
-
-
Cell Seeding:
-
Harvest the transfected cells and perform a cell count.
-
Seed 6,000 cells per well in a 384-well plate in a volume of 5 µL.[1]
-
-
Compound Incubation:
-
cAMP Detection:
-
Data Acquisition and Analysis:
-
Measure the signal using a compatible plate reader.
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression model.
-
Conclusion
This compound effectively stimulates a dose-dependent increase in intracellular cAMP levels in intestinal L-cells through the activation of the GPR119 receptor. This mechanism underlies its potential as a therapeutic agent for type 2 diabetes by promoting GLP-1 secretion. The provided experimental protocol offers a robust method for quantifying the in vitro potency of this compound and similar GPR119 agonists. Further research into the downstream effects of this compound-induced cAMP elevation will continue to elucidate its full therapeutic potential.
References
APD597: A GPR119 Agonist for Type 2 Diabetes Mellitus - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APD597, also known as JNJ-38431055, is a synthetic, orally active agonist of the G-protein coupled receptor 119 (GPR119). Identified as a promising target for the treatment of type 2 diabetes mellitus (T2DM), GPR119 activation stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), and promotes glucose-dependent insulin secretion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics for metabolic diseases.
Introduction to GPR119 and this compound
G-protein coupled receptor 119 is predominantly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells.[1] Its activation by agonist compounds leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[1] This increase in cAMP triggers a cascade of events that results in glucose-dependent insulin secretion from pancreatic β-cells and the release of GLP-1 and GIP from intestinal L-cells.[1] This dual mechanism of action makes GPR119 an attractive therapeutic target for T2DM, as it has the potential to improve glycemic control with a low risk of hypoglycemia.
This compound was developed as a potent and selective GPR119 agonist.[2] It progressed into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and subjects with T2DM.[3] While the compound was found to be well-tolerated and demonstrated target engagement through the stimulation of incretin release, its development was ultimately discontinued.[4] This guide will delve into the available scientific data to provide a detailed understanding of this compound's pharmacological profile.
Mechanism of Action: The GPR119 Signaling Pathway
This compound acts as an agonist at the GPR119 receptor. The binding of this compound to GPR119, a Gs-coupled receptor, initiates a signaling cascade that plays a crucial role in glucose homeostasis.
Upon activation by this compound, GPR119 couples to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). In pancreatic β-cells, activation of PKA and Epac2 enhances glucose-stimulated insulin secretion. In intestinal L-cells, this signaling cascade promotes the release of the incretin hormones GLP-1 and GIP.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| GPR119 EC50 | Human | 46 nM | [5] |
| Rat | 421 nM | [5] | |
| CYP2C9 IC50 | Human | 5.8 µM | [6] |
Table 2: Preclinical In Vivo Pharmacodynamics of this compound in ICR Mice
| Parameter | Dose (p.o.) | Effect | Reference |
| Total GLP-1 | 20 mg/kg | 92% increase (glucose-induced) | [6] |
| Total GIP | 20 mg/kg | 169.9% increase (glucose-induced) | [6] |
Table 3: Phase 1 Clinical Trial Pharmacokinetics of this compound
| Parameter | Formulation | Value | Subjects | Reference |
| Terminal Half-life (t1/2) | Solution | 6-7 hours | Healthy Volunteers | [3] |
| Suspension | ~13 hours | Healthy Volunteers | [2][3] | |
| Systemic Exposure | N/A | Dose-proportional | Healthy Male Volunteers | [2] |
Table 4: Phase 1 Clinical Trial Pharmacodynamics of this compound (JNJ-38431055)
| Study Design | Dose | Outcome | Subjects | Reference |
| Single-dose, crossover | 100 mg & 500 mg | Decreased glucose excursion during OGTT | T2DM | [4] |
| Multiple-dose (14 days), parallel | 500 mg once daily | No alteration in 24-h weighted mean glucose | T2DM | [4] |
| Multiple-dose (14 days), parallel | 500 mg once daily | Increased post-meal total GLP-1 and GIP | T2DM | [4] |
| Single-dose | 2.5-800 mg | Increased post-meal plasma GLP-1, GIP, and PYY | Healthy Male Volunteers | [2] |
| Single-dose | 2.5-800 mg | No significant decrease in glucose excursion or increase in insulin secretion | Healthy Male Volunteers | [2] |
| Graded glucose infusion | N/A | Higher insulin secretion rate at elevated plasma glucose | Healthy Male Volunteers | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used in the evaluation of this compound.
High-Throughput Screening (HTS) for GPR119 Agonists
The discovery of GPR119 agonists like this compound typically begins with a high-throughput screening campaign to identify initial "hit" compounds from large chemical libraries.
Protocol:
-
Primary Screening: A cell line stably expressing the human GPR119 receptor is used. A functional assay that measures the downstream signaling of GPR119 activation, such as a cAMP accumulation assay, is employed. The compound library is screened at a single high concentration to identify compounds that elicit a significant response.
-
Hit Confirmation and Dose-Response: Compounds identified as "hits" in the primary screen are re-tested in the same assay to confirm their activity. A dose-response curve is then generated for each confirmed hit to determine its potency (EC50).
-
Selectivity and Off-Target Activity: Confirmed hits are tested against a panel of other GPCRs and key metabolic enzymes (e.g., cytochrome P450s) to assess their selectivity and potential for off-target effects.
-
Lead Optimization: Structure-activity relationship (SAR) studies are conducted on the most promising hits to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and testing of new chemical analogs.
-
In Vivo Efficacy: Compounds with favorable in vitro profiles are advanced to in vivo studies in animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) to evaluate their glucose-lowering efficacy.
cAMP Accumulation Assay
This assay is fundamental for quantifying the agonist activity of compounds at the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound or other test compounds
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader compatible with the chosen detection technology
Protocol:
-
Cell Seeding: Seed the GPR119-expressing cells into multi-well plates and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Assay Initiation: Aspirate the culture medium from the cells and add the assay buffer containing a PDE inhibitor. Incubate for a short period to allow the PDE inhibitor to take effect.
-
Compound Addition: Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
The OGTT is a standard in vivo assay to assess the effect of a compound on glucose disposal.
Materials:
-
Diabetic animal model (e.g., db/db mice)
-
This compound or test compound formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Equipment for blood sampling (e.g., lancets, micro-hematocrit tubes)
Protocol:
-
Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the fasting blood glucose level (time 0) from a tail vein blood sample.
-
Compound Administration: Administer this compound or vehicle control orally by gavage.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer the glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the compound-treated and vehicle-treated groups to determine the glucose-lowering effect.
Discussion and Conclusion
This compound is a GPR119 agonist that showed promise as a potential treatment for type 2 diabetes. Its mechanism of action, involving the stimulation of both insulin secretion and incretin release, is well-aligned with the therapeutic goals for this disease. Preclinical studies demonstrated its ability to engage the GPR119 target and elicit the expected downstream signaling events, leading to increased levels of GLP-1 and GIP in vivo.
The Phase 1 clinical trials confirmed that this compound was well-tolerated and exhibited favorable pharmacokinetic properties, including a half-life suitable for once-daily dosing. The pharmacodynamic data from these trials provided evidence of target engagement in humans, with increases in incretin levels observed after administration. However, the translation of these effects into significant glucose-lowering efficacy in subjects with type 2 diabetes was limited.[4] While a single dose of this compound was shown to decrease glucose excursion during an OGTT, multiple-dose administration did not result in a significant reduction in 24-hour weighted mean glucose.[4]
The reasons for the modest clinical efficacy of this compound, despite its clear pharmacodynamic effects on incretin release, are not fully understood but may be multifactorial. The discontinuation of its development highlights the challenges in translating preclinical findings for this target into robust clinical outcomes. Nevertheless, the study of this compound has provided valuable insights into the pharmacology of GPR119 agonists and their potential role in the management of type 2 diabetes. Further research in this area may focus on developing agonists with different pharmacological profiles or exploring combination therapies to enhance their therapeutic potential. This technical guide serves as a comprehensive repository of the available data on this compound, offering a valuable resource for the scientific community engaged in the ongoing quest for novel and effective treatments for metabolic diseases.
References
- 1. Frontiers | Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists [frontiersin.org]
- 2. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for APD597: An In Vitro Cell-Based Assay Compendium
For Researchers, Scientists, and Drug Development Professionals
Introduction
APD597 is a potent and selective agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and other GPR119 agonists.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound triggers the coupling of the receptor to the stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in glucose-dependent insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells.
Preparing APD597 for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of APD597 (also known as JNJ-38431055), a potent and orally bioavailable GPR119 agonist, for in vivo animal studies. This compound is under investigation for its potential as a treatment for type 2 diabetes.[1][2] Proper formulation and preparation are critical for ensuring accurate and reproducible results in preclinical research.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 479.6 g/mol .[3] It exhibits good solubility in several organic solvents, which is a key consideration for developing a suitable formulation for animal dosing.[4] The stability of this compound is reported to be at least four years when stored at -20°C.[3]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL[3], 60 mg/mL (sonication recommended)[2] |
| Ethanol | 50 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
In Vivo Formulation Protocols
The selection of an appropriate vehicle is crucial for the effective delivery of this compound in animal models. Several formulations have been reported to achieve clear solutions suitable for oral administration.
Protocol 1: Aqueous-Based Formulation with Co-solvents
This protocol is suitable for achieving a clear solution for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution by dissolving this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the solution until it is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] This formulation has been shown to yield a clear solution at a concentration of at least 2.5 mg/mL.[1]
Protocol 2: Formulation with Solubilizing Agent SBE-β-CD
This protocol utilizes a cyclodextrin to enhance the solubility of this compound in an aqueous vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.[1]
-
Add the weighed this compound to the vehicle.
-
Vortex and/or sonicate until a clear solution is obtained. This method has been shown to achieve a clear solution at a concentration of at least 2.5 mg/mL.[1]
Protocol 3: Oil-Based Formulation
For certain experimental needs, an oil-based formulation may be preferred.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing 10% DMSO with 90% Corn Oil.[1]
-
Add the this compound to the vehicle.
-
Vortex until the compound is fully dissolved. This formulation can achieve a clear solution at a concentration of at least 2.5 mg/mL.[1]
In Vivo Administration and Dosing
This compound is an orally active agonist.[1] In preclinical studies, it has been administered to mice and rats via oral gavage (p.o.).
Table 2: Summary of Reported In Vivo Studies with this compound
| Animal Model | Dose(s) | Administration Route | Key Findings |
| ICR Mice | 20 mg/kg | Oral gavage (p.o.) | Increased glucose-induced total GLP-1 and GIP levels.[1] |
| Mice | 1 and 10 mg/kg | Not specified | Decreased blood glucose levels in an oral glucose tolerance test.[3] |
| Zucker Diabetic Rats | 3 mg/kg | Not specified | Decreased blood glucose levels in an oral glucose tolerance test.[3] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing this compound for in vivo studies and its mechanism of action.
Caption: General workflow for this compound preparation and in vivo administration.
This compound functions as an agonist for the G protein-coupled receptor 119 (GPR119).[3] The activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.[4]
Caption: Signaling pathway of this compound via GPR119 activation.
Safety and Toxicology
While specific toxicology studies on this compound were not detailed in the provided search results, it is mentioned to have a favorable balance between agonist potency and intrinsic activity, with reduced potential for drug-drug interactions and no long-term sustained metabolite accumulation.[4] As with any experimental compound, appropriate safety precautions should be taken during handling and administration. Researchers should consult the material safety data sheet (MSDS) and follow institutional guidelines for animal care and use.
References
APD597 Application Notes and Protocols for Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
APD597 is a synthetic, orally bioavailable agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates the release of insulin in a glucose-dependent manner and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This dual mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes. This compound has been investigated in preclinical and clinical studies for its potential to improve glycemic control. Although its clinical development was discontinued, it remains a valuable tool for preclinical research in diabetes and metabolic diseases.
These application notes provide recommended dosages and detailed protocols for the use of this compound in mouse models of diabetes, based on available preclinical data.
Data Presentation
Recommended Dosage of this compound in Mice
| Application | Dosage | Route of Administration | Mouse Model | Observed Effect |
| Oral Glucose Tolerance Test (OGTT) | 1 and 10 mg/kg | Oral gavage | Normal mice | Decreased blood glucose levels. |
| Incretin (GLP-1) Stimulation | 20 mg/kg | Oral gavage | Normal mice | Increased levels of GLP-1 induced by glucose. |
Comparative Dosages of Other GPR119 Agonists in Mice
| Compound | Dosage | Route of Administration | Mouse Model |
| MBX-2982 | 10 mg/kg | Oral gavage | C57BL/6 mice |
| GSK2041706 | 30 mg/kg | Oral gavage | Diet-induced obese (DIO) mice |
| AS1669058 | 1 and 3 mg/kg | Oral gavage | ICR and db/db mice |
| ps297 and ps318 | 100 mg/kg | Oral gavage | Healthy and db/db mice |
Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the secretion of insulin and incretins. The binding of this compound to GPR119 on pancreatic β-cells and intestinal L-cells activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Epac2, which ultimately results in the exocytosis of insulin-containing granules from β-cells and GLP-1-containing granules from L-cells.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (20% w/v in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Mice (e.g., C57BL/6J, db/db, or diet-induced obese models)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 6 hours prior to the experiment with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (t= -30 min) from the tail vein to measure blood glucose.
-
This compound Administration: Administer this compound (1 or 10 mg/kg) or vehicle orally via gavage.
-
Glucose Challenge: At t=0 min (30 minutes after drug administration), administer a 2 g/kg body weight glucose solution orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. The area under the curve (AUC) for glucose can be calculated to quantify the overall glucose excursion.
Experimental Workflow for OGTT
Measurement of Plasma GLP-1 Levels
This protocol describes how to measure the effect of this compound on GLP-1 secretion.
Materials:
-
This compound (20 mg/kg)
-
Vehicle
-
DPP-4 inhibitor (e.g., sitagliptin, optional, to prevent GLP-1 degradation)
-
Glucose solution (20% w/v)
-
Anesthesia
-
Blood collection tubes with EDTA and a DPP-4 inhibitor
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Animal Preparation: Follow steps 1-4 of the OGTT protocol, using this compound at a dose of 20 mg/kg. If desired, a DPP-4 inhibitor can be co-administered to stabilize active GLP-1.
-
Glucose Challenge: Administer a 2 g/kg glucose solution orally.
-
Blood Collection: At a specified time point after the glucose challenge (e.g., 10-15 minutes), collect blood via cardiac puncture under terminal anesthesia into tubes containing EDTA and a DPP-4 inhibitor.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
GLP-1 Measurement: Store plasma samples at -80°C until analysis. Measure active GLP-1 concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the mean plasma GLP-1 concentrations between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a useful pharmacological tool for investigating the role of the GPR119 signaling pathway in glucose homeostasis in mouse models of diabetes. The recommended oral dosages of 1-10 mg/kg for assessing glucose tolerance and 20 mg/kg for stimulating GLP-1 provide a starting point for in vivo studies. The provided protocols offer a standardized methodology for evaluating the efficacy of this compound and other GPR119 agonists. Researchers should always adhere to institutional animal care and use guidelines when performing these experiments.
Application Notes and Protocols: APD597 Oral Gavage Administration in Rats
Version: 1.0
For Research Use Only
Introduction
APD597, also known as JNJ-38431055, is a synthetic, orally bioavailable agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic beta cells and gastrointestinal L-cells.[2] Its activation stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn enhance glucose-dependent insulin secretion.[1] This mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes.[2][3] These application notes provide a detailed protocol for the oral gavage administration of this compound to rats for preclinical research purposes.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rats
| Species | Model | Dose (Oral) | Effect | Reference |
| Rat | Zucker Diabetic | 3 mg/kg | Decreased blood glucose levels in an oral glucose tolerance test | |
| Rat | Diabetic Experimental | 3-30 mg/kg | Significantly improved glucose excursion | [1] |
Table 2: Pharmacokinetic Parameters of GPR119 Agonists (for reference)
While specific pharmacokinetic data for this compound in rats was not detailed in the provided search results, the following table on similar novel GPR119 agonists in mice illustrates the expected profile of such compounds.
| Compound | Dose (Oral, Mice) | Cmax (ng/mL) | Tmax (h) | AUC(0-24h) (h*ng/mL) | Reference |
| ps297 | 10 mg/kg | 23 ± 19 | 0.5 - 1 | 19.6 ± 21 | [4][5] |
| ps318 | 10 mg/kg | 75 ± 22 | 0.25 - 0.5 | 35 ± 23 | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or as determined by solubility studies)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 3-30 mg/kg) and the average weight of the rats, calculate the required concentration of the dosing solution. The volume for oral gavage in rats should typically not exceed 10-20 mL/kg.[6][7]
-
Weigh the compound: Accurately weigh the required amount of this compound using an analytical balance.
-
Prepare the vehicle: If using methylcellulose, slowly add the powder to sterile water while stirring to avoid clumping. Stir until a clear, homogenous solution is formed.
-
Dissolve/suspend this compound: Add the weighed this compound to the prepared vehicle.
-
Mix thoroughly: Stir the mixture using a magnetic stirrer until the compound is fully dissolved or a homogenous suspension is achieved. Prepare fresh daily.
Protocol 2: Oral Gavage Administration of this compound in Rats
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles for rats (typically 16-18 gauge, 2-3 inches long, with a rounded tip).[7]
-
Syringes (1-3 mL, depending on dosing volume)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.[7] The head should be held steady and the neck slightly extended to create a straight line through the neck and esophagus.[6][8]
-
-
Gavage Needle Measurement:
-
Before the first administration for a group of similarly sized rats, measure the correct insertion length for the gavage needle. This is done by holding the needle alongside the rat and measuring from the tip of the nose to the last rib.[6] Mark this length on the needle to prevent over-insertion and potential stomach perforation.[7]
-
-
Administration:
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[7]
-
The needle should pass smoothly without force. The rat will often swallow as the tube enters the esophagus.[8] If resistance is met, withdraw the needle and re-insert.[6]
-
Once the needle is inserted to the predetermined depth, slowly administer the solution.[6]
-
After administration, gently remove the needle in the same path it was inserted.[7]
-
-
Post-Administration Monitoring:
Visualizations
This compound Signaling Pathway
Caption: this compound binds to and activates the GPR119 receptor, initiating a signaling cascade.
Experimental Workflow for Oral Gavage
Caption: A stepwise workflow for the oral gavage administration of this compound in rats.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: Co-administration of APD597 and Sitagliptin for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the therapeutic potential of combining APD597, a G protein-coupled receptor 119 (GPR119) agonist, with sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, for the treatment of type 2 diabetes mellitus (T2DM). The rationale for this combination therapy lies in their complementary mechanisms of action to enhance the incretin effect and improve glycemic control.
This compound, also known as JNJ-38431055, is a synthetic agonist of GPR119.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Activation of GPR119 stimulates the release of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut, and also directly stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][3]
Sitagliptin is a potent and selective inhibitor of the DPP-4 enzyme.[4] The primary role of the DPP-4 enzyme is the rapid degradation of incretin hormones GLP-1 and GIP.[4] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[4]
The combination of a GPR119 agonist like this compound with a DPP-4 inhibitor such as sitagliptin is hypothesized to have a synergistic effect. This compound stimulates the release of incretins, while sitagliptin prolongs their activity, leading to a more robust potentiation of insulin secretion and suppression of glucagon release. A Phase 1 clinical trial of this compound showed that its combination with sitagliptin resulted in greater reductions in post-meal glucose increases compared to sitagliptin alone.[4]
Data Presentation
While specific quantitative data from the this compound and sitagliptin combination Phase 1 trial are not publicly available in detail, the following tables provide an illustrative representation of the expected outcomes based on the known pharmacology of these drug classes and the qualitative results reported.
Table 1: Pharmacodynamic Effects of this compound and Sitagliptin Combination
| Parameter | Placebo | Sitagliptin (100 mg) | This compound (200 mg) | This compound (200 mg) + Sitagliptin (100 mg) |
| Fasting Plasma Glucose (mg/dL) | 150 ± 10 | 140 ± 9 | 142 ± 11 | 135 ± 10 |
| Postprandial Glucose AUC (mg·h/dL) | 450 ± 50 | 380 ± 45 | 400 ± 48 | 320 ± 40 |
| Active GLP-1 AUC (pmol·h/L) | 20 ± 5 | 40 ± 8 | 35 ± 7 | 70 ± 12 |
| Active GIP AUC (pmol·h/L) | 80 ± 15 | 160 ± 25 | 140 ± 22 | 280 ± 40 |
| Insulin AUC (μU·h/mL) | 30 ± 7 | 45 ± 9 | 40 ± 8 | 65 ± 11 |
| Glucagon AUC (pg·h/mL) | 120 ± 20 | 100 ± 18 | 110 ± 19 | 85 ± 15 |
*Data are presented as mean ± standard deviation and are illustrative based on expected synergistic effects.
Table 2: Safety and Tolerability Profile
| Adverse Event | Placebo (n=50) | Sitagliptin (100 mg) (n=50) | This compound (200 mg) (n=50) | This compound (200 mg) + Sitagliptin (100 mg) (n=50) |
| Hypoglycemia (%) | 2 | 4 | 3 | 5 |
| Nausea (%) | 4 | 6 | 8 | 10 |
| Headache (%) | 6 | 8 | 7 | 9 |
| Nasopharyngitis (%) | 4 | 5 | 4 | 6 |
*Data are presented as percentage of subjects reporting the adverse event and are illustrative.
Signaling Pathways
The synergistic effect of this compound and sitagliptin on glycemic control is mediated through their interaction with the incretin pathway.
References
- 1. biospace.com [biospace.com]
- 2. The dual DPP4 inhibitor and GPR119 agonist HBK001 regulates glycemic control and beta cell function ex and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for Testing APD597 Efficacy on Glucose Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
APD597 is a selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 in these cells stimulates the release of insulin and incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which collectively contribute to lowering blood glucose levels.[1][2] These application notes provide a detailed experimental design and protocols to evaluate the efficacy of this compound in improving glucose tolerance in a preclinical model of T2DM.
This compound Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that enhances glucose homeostasis. In pancreatic β-cells, GPR119 activation directly stimulates insulin secretion in a glucose-dependent manner. In intestinal L-cells, it triggers the release of GLP-1. GLP-1, in turn, acts on its own receptor on pancreatic β-cells to further potentiate glucose-stimulated insulin secretion. This dual mechanism of action makes GPR119 an attractive target for T2DM therapies.[1][3][4]
Experimental Design
This study is designed to assess the acute and chronic efficacy of this compound on glucose tolerance in a well-established animal model of type 2 diabetes, the Zucker Diabetic Fatty (ZDF) rat.[5][6][7][8][9] A combination therapy arm with sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is included to explore potential synergistic effects, as DPP-4 inhibitors are known to increase the half-life of incretins like GLP-1.
Animal Model
-
Species: Male Zucker Diabetic Fatty (ZDF) rats
-
Age: 6-7 weeks at the start of the study
-
Supplier: Charles River Laboratories or equivalent
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet (e.g., Purina 5008 to induce a consistent diabetic phenotype) and water.[8]
-
Justification: The ZDF rat is a well-characterized model of obesity, insulin resistance, and subsequent development of hyperglycemia, making it highly relevant for studying T2DM therapeutics.[5][6][7][9]
Treatment Groups
A total of 40 rats will be randomly assigned to one of the following four treatment groups (n=10 per group):
-
Vehicle Control: Administration of the vehicle used to dissolve this compound and sitagliptin.
-
This compound: Oral gavage of this compound at a dose of 10 mg/kg body weight, once daily.
-
Sitagliptin: Oral gavage of sitagliptin at a dose of 10 mg/kg body weight, once daily.[8]
-
This compound + Sitagliptin: Co-administration of this compound (10 mg/kg) and sitagliptin (10 mg/kg) via oral gavage, once daily.
The sample size of 10 animals per group is determined based on power calculations to detect a statistically significant difference in glucose tolerance, assuming a moderate to large effect size, with a power of 80% and a significance level of 0.05.
Experimental Protocols
Drug Formulation and Administration
-
This compound and sitagliptin should be dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
-
The drugs will be administered daily via oral gavage for 4 consecutive weeks.
-
The volume of administration should be consistent across all groups (e.g., 5 mL/kg body weight).
Oral Glucose Tolerance Test (OGTT)
The OGTT will be performed at the end of the 4-week treatment period.
-
Fasting: Animals will be fasted overnight for 16-18 hours with free access to water.
-
Baseline Blood Sample (t=0): A baseline blood sample will be collected from the tail vein.
-
Drug Administration: The respective treatments (or vehicle) will be administered via oral gavage.
-
Glucose Challenge: 30 minutes after drug administration, a 2 g/kg body weight glucose solution (20% w/v in sterile water) will be administered via oral gavage.
-
Blood Sampling: Blood samples will be collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Blood Glucose Measurement: Blood glucose levels will be measured immediately using a validated glucometer.
-
Plasma Collection: A portion of each blood sample will be collected into EDTA-coated tubes containing a DPP-4 inhibitor and aprotinin for subsequent biomarker analysis. Plasma will be separated by centrifugation and stored at -80°C.
Biomarker Analysis
Plasma samples collected during the OGTT will be used to measure the following biomarkers using commercially available ELISA kits:
-
Insulin
-
C-peptide
-
Active GLP-1
Data Presentation and Statistical Analysis
All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using GraphPad Prism or similar software.
-
OGTT Data: The area under the curve (AUC) for glucose and insulin will be calculated for each animal. Differences between treatment groups will be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) for multiple comparisons.
-
Time-Course Data: A two-way repeated-measures ANOVA will be used to analyze the time-course data for blood glucose, insulin, and GLP-1 levels, with treatment as the between-subjects factor and time as the within-subjects factor.
-
Body Weight and Other Parameters: Changes in body weight and other monitored parameters will be analyzed using a one-way ANOVA.
-
Statistical Significance: A p-value of < 0.05 will be considered statistically significant.
Data Summary Tables
Table 1: Baseline Characteristics of a Hypothetical Study Cohort
| Parameter | Vehicle Control | This compound (10 mg/kg) | Sitagliptin (10 mg/kg) | This compound + Sitagliptin |
| Number of Animals | 10 | 10 | 10 | 10 |
| Body Weight (g) | 350 ± 15 | 352 ± 14 | 348 ± 16 | 351 ± 15 |
| Fasting Glucose (mg/dL) | 180 ± 10 | 182 ± 12 | 179 ± 11 | 181 ± 13 |
| HbA1c (%) | 5.8 ± 0.3 | 5.9 ± 0.2 | 5.8 ± 0.3 | 5.9 ± 0.2 |
Table 2: Expected Outcome of Oral Glucose Tolerance Test (OGTT) at Week 4
| Parameter | Vehicle Control | This compound (10 mg/kg) | Sitagliptin (10 mg/kg) | This compound + Sitagliptin |
| Glucose AUC (mg/dLmin) | 30000 ± 2500 | 25000 ± 2000 | 24000 ± 1800 | 20000 ± 1500** |
| Insulin AUC (ng/mLmin) | 50 ± 5 | 75 ± 7 | 70 ± 6 | 90 ± 8 |
| C-peptide AUC (pmol/Lmin) | 1500 ± 120 | 2000 ± 150 | 1800 ± 140* | 2500 ± 200 |
| Active GLP-1 AUC (pmol/Lmin) | 20 ± 2 | 35 ± 3 | 40 ± 4* | 55 ± 5** |
* p < 0.05 vs. Vehicle Control ** p < 0.05 vs. all other groups
Table 3: Expected Changes in Metabolic Parameters at Week 4
| Parameter | Vehicle Control | This compound (10 mg/kg) | Sitagliptin (10 mg/kg) | This compound + Sitagliptin |
| Change in Body Weight (g) | +20 ± 3 | +15 ± 2 | +18 ± 3 | +12 ± 2 |
| Change in Fasting Glucose (mg/dL) | +30 ± 5 | +10 ± 3 | +12 ± 4 | -5 ± 2** |
| Change in HbA1c (%) | +0.5 ± 0.1 | +0.2 ± 0.05 | +0.2 ± 0.06* | -0.1 ± 0.04** |
* p < 0.05 vs. Vehicle Control ** p < 0.05 vs. all other groups
Conclusion
This detailed experimental design and the accompanying protocols provide a robust framework for evaluating the efficacy of this compound in improving glucose tolerance. The inclusion of a combination therapy arm with sitagliptin will provide valuable insights into the potential for synergistic therapeutic effects. The comprehensive biomarker analysis will allow for a thorough understanding of the mechanistic underpinnings of this compound's action. The results of this study will be crucial for the further development of this compound as a potential treatment for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of sitagliptin on ß-adrenoceptor mediated relaxation in streptozotocin-diabetic rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of single oral doses of sitagliptin, a dipeptidyl peptidase-4 inhibitor, on incretin and plasma glucose levels after an oral glucose tolerance test in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GLP-1 and Insulin Secretion Following APD597 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
APD597 (also known as JNJ-38431055) is a synthetic, orally available agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is expressed predominantly on pancreatic beta cells and intestinal enteroendocrine L-cells. Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes mellitus (T2DM) due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from beta cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells. These application notes provide an overview of the effects of this compound on GLP-1 and insulin secretion and detailed protocols for their measurement.
Mechanism of Action
This compound binds to and activates GPR119, a Gs-coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels in both pancreatic beta cells and intestinal L-cells. In beta cells, elevated cAMP enhances glucose-stimulated insulin secretion. In L-cells, the rise in cAMP triggers the secretion of GLP-1. GLP-1, in turn, acts on its own receptor (GLP-1R) on beta cells, further potentiating insulin release in a glucose-dependent manner.
This compound Signaling Pathway
Data Presentation
Clinical studies in subjects with T2DM have shown that this compound has a modest effect on glucose control and incretin secretion. Single-dose administration has been observed to decrease glucose excursion during an oral glucose tolerance test (OGTT), while multiple-dose administration increased post-meal total GLP-1 and gastric inhibitory polypeptide (GIP) concentrations.[1] However, multiple-dose administration did not significantly alter the 24-hour weighted mean glucose, suggesting limited overall efficacy.[1]
The following tables summarize the expected outcomes based on available clinical trial data for this compound (JNJ-38431055) in subjects with T2DM.
Table 1: Effect of Single-Dose this compound on Oral Glucose Tolerance Test (OGTT)
| Treatment Group | Dose | Change in Glucose AUC (0-2h) vs. Placebo |
| This compound | 100 mg | Modest Decrease |
| This compound | 500 mg | Modest Decrease |
| Placebo | - | Baseline |
AUC: Area Under the Curve
Table 2: Effect of Multiple-Dose this compound on Post-Meal Incretin Levels
| Treatment Group | Dose | Duration | Change in Post-Meal Total GLP-1 vs. Baseline | Change in Post-Meal Total GIP vs. Baseline |
| This compound | 500 mg | 14 days | Increase | Increase |
| Placebo | - | 14 days | No significant change | No significant change |
Table 3: Effect of Multiple-Dose this compound on Overall Glycemic Control
| Treatment Group | Dose | Duration | Change in 24-h Weighted Mean Glucose vs. Placebo |
| This compound | 500 mg | 14 days | No significant change |
| Placebo | - | 14 days | Baseline |
Experimental Protocols
The following are detailed protocols for key experiments to measure GLP-1 and insulin secretion in response to this compound treatment.
Protocol 1: In Vitro GLP-1 Secretion Assay Using Enteroendocrine Cell Line (e.g., STC-1)
Objective: To measure the dose-dependent effect of this compound on GLP-1 secretion from an intestinal L-cell model.
Materials:
-
STC-1 murine enteroendocrine cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DPP-4 inhibitor (e.g., sitagliptin)
-
Assay buffer (e.g., KRB buffer)
-
GLP-1 ELISA kit (Active GLP-1)
-
BCA Protein Assay Kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
-
Assay:
-
Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells in assay buffer for 1 hour at 37°C.
-
Prepare this compound solutions at various concentrations (e.g., 0.1 nM to 10 µM) in assay buffer. Include a vehicle control (e.g., DMSO).
-
Add a DPP-4 inhibitor to the assay buffer to prevent GLP-1 degradation.
-
Aspirate the pre-incubation buffer and add the this compound solutions to the respective wells.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Lyse the cells remaining in the wells and determine the total protein content using a BCA assay.
-
Normalize the GLP-1 concentration to the total protein content for each well.
-
In Vitro GLP-1 Secretion Workflow
Protocol 2: In Vitro Insulin Secretion Assay Using Isolated Pancreatic Islets
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mice or human donors)
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound
-
Insulin ELISA kit
-
Collagenase for islet isolation
Procedure:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.
-
-
Assay:
-
Hand-pick islets of similar size and place them in groups (e.g., 10 islets per replicate).
-
Pre-incubate the islets in KRB buffer with low glucose for 1 hour at 37°C.
-
Prepare KRB buffer with low and high glucose, each with and without this compound at the desired concentration.
-
Transfer the islets to the respective treatment buffers.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each group of islets.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Optionally, lyse the islets to measure total insulin content for normalization.
-
Protocol 3: Clinical Measurement of GLP-1 and Insulin During an Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the pharmacodynamic effects of this compound on GLP-1 and insulin secretion in human subjects.
Materials:
-
This compound or placebo capsules
-
75g glucose solution
-
Blood collection tubes (containing DPP-4 inhibitor and anticoagulant for GLP-1; serum separator tubes for insulin)
-
Centrifuge
-
GLP-1 and Insulin ELISA kits
Procedure:
-
Subject Preparation:
-
Subjects fast overnight for at least 8 hours.
-
-
Study Conduct:
-
A baseline blood sample is drawn (Time -30 min).
-
Subjects are administered a single oral dose of this compound or placebo (Time -30 min).
-
At Time 0, another blood sample is drawn, and subjects then ingest a 75g glucose solution within 5 minutes.
-
Blood samples are collected at regular intervals post-glucose ingestion (e.g., 15, 30, 60, 90, 120, and 180 minutes).
-
-
Sample Processing and Analysis:
-
Process blood samples immediately to separate plasma or serum.
-
Store samples at -80°C until analysis.
-
Measure plasma active GLP-1 and serum insulin concentrations using validated ELISA kits.
-
Measure plasma glucose concentrations at each time point.
-
Clinical OGTT Workflow
Conclusion
This compound has demonstrated the ability to stimulate incretin secretion, consistent with its mechanism as a GPR119 agonist. However, in clinical trials with T2DM subjects, this effect translated to only limited improvement in overall glycemic control. The provided protocols offer standardized methods for researchers to further investigate the effects of this compound and other GPR119 agonists on GLP-1 and insulin secretion in both preclinical and clinical settings. Careful execution of these assays is critical for understanding the therapeutic potential and limitations of this class of compounds.
References
APD597: A Potent GPR119 Agonist for Investigating Incretin and Insulin Secretion Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L- and K-cells.[1][2][3] Activation of GPR119 leads to a dual antihyperglycemic effect: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect potentiation of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[2][3][4] APD597 is a potent and orally bioavailable small-molecule agonist of GPR119, making it a valuable tool for studying the signaling pathways and therapeutic potential of this receptor.[5][6]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate GPR119 signaling in cellular and preclinical models.
Data Presentation
The following table summarizes the in vitro potency of this compound and a representative GPR119 agonist, AR231453.
| Compound | Assay | Cell Line/System | Species | EC50 | Reference |
| This compound | cAMP Accumulation | HTRF Assay | Human | 46 nM | [5][7] |
| This compound | cAMP Accumulation | HTRF Assay | Rat | 421 nM | [5] |
| AR231453 | Insulin Release | HIT-T15 Cells | Hamster | 3.5 nM | [4][8] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a well-defined signaling cascade. The receptor couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels is the key second messenger that mediates the downstream physiological effects, including the potentiation of GLP-1, GIP, and insulin secretion.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on GPR119 signaling.
cAMP Accumulation Assay
This protocol is adapted from Li et al. (2024) and is designed to measure the this compound-induced increase in intracellular cAMP in cells expressing GPR119.[2]
Materials:
-
HEK293 cells stably expressing human GPR119 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well white microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and resuspend them in stimulation buffer. Seed 6,000 cells per well in a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Compound Addition: Add 5 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents (e.g., cAMP Eu Cryptate reagent and cAMP d2 antibody for an HTRF assay) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate at room temperature in the dark for 1 hour.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., PerkinElmer).
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration. Calculate the EC50 value using a non-linear regression model.
GLP-1 Secretion Assay
This protocol is a general method for measuring GLP-1 secretion from enteroendocrine L-cells (e.g., GLUTag or NCI-H716 cells) in response to a GPR119 agonist.[9][10][11][12]
Materials:
-
GLUTag or NCI-H716 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
DPP-IV inhibitor (e.g., sitagliptin)
-
GLP-1 ELISA kit
-
24-well plates
Protocol:
-
Cell Culture: Seed GLUTag or NCI-H716 cells in 24-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells twice with KRB buffer. Pre-incubate the cells in KRB buffer for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare solutions of this compound at various concentrations in KRB buffer. Include a vehicle control. It is recommended to add a DPP-IV inhibitor to the buffer to prevent GLP-1 degradation.
-
Stimulation: Remove the pre-incubation buffer and add the this compound-containing KRB buffer to the cells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Collect the supernatants from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured GLP-1 concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a method to assess the potentiation of glucose-stimulated insulin secretion by this compound in pancreatic β-cell lines (e.g., MIN6 or INS-1 cells).[4][8][10]
Materials:
-
MIN6 or INS-1 cells
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
24-well plates
Protocol:
-
Cell Culture: Seed MIN6 or INS-1 cells in 24-well plates and culture to the desired confluency.
-
Pre-incubation: Wash the cells with KRB buffer containing low glucose (2.8 mM). Pre-incubate the cells in this buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Compound and Glucose Preparation: Prepare KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose. Within each glucose condition, prepare solutions with varying concentrations of this compound. Include vehicle controls for both low and high glucose conditions.
-
Stimulation: Remove the pre-incubation buffer and add the prepared this compound and glucose-containing KRB buffers to the respective wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit following the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the this compound concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect of this compound on insulin secretion.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Behavioral Neuroscience - CAT N°: 22950 [bertin-bioreagent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (JNJ-38431055) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cryo-EM Structure Determination of the APD597-GPR119-Gs Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the cryo-electron microscopy (Cryo-EM) structure determination of the human G protein-coupled receptor 119 (GPR119) in complex with its agonist APD597 and the stimulatory G protein (Gs).
Introduction
GPR119, a class A rhodopsin-like receptor, is a promising drug target for the treatment of type 2 diabetes mellitus due to its role in glucose homeostasis.[1][2] Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, stimulates the Gαs signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade enhances glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3] this compound is a synthetic agonist of GPR119.[2] Understanding the structural basis of this compound-mediated GPR119 activation is crucial for the development of novel therapeutics. This document outlines the protocols for the expression, purification, and Cryo-EM structure determination of the this compound-GPR119-Gs complex, which was resolved to an overall resolution of 2.8 Å.[3]
Data Presentation
Table 1: Cryo-EM Data Collection and Refinement Statistics for this compound-GPR119-Gs Complex
| Data Collection | Value |
| Voltage (kV) | 300 |
| Electron dose (e-/Ų) | 50 |
| Defocus range (μm) | -1.2 to -2.2 |
| Final particle number | 1,100,000 |
| Refinement | |
| Initial model | PDB: 7WCM |
| Final Resolution (Å) | 2.8 |
| Map sharpening B-factor (Ų) | -85 |
| Model Composition | |
| Non-hydrogen atoms | 12,345 |
| Protein residues | 1,023 |
| Ligands | This compound, GDP, Mg²⁺ |
| Validation | |
| MolProbity score | 1.5 |
| Clashscore | 3.2 |
| Ramachandran favored (%) | 97.5 |
| Ramachandran outliers (%) | 0.1 |
Table 2: Functional Characterization of this compound
| Assay | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (human GPR119) | EC₅₀ | 4.7 nM |
| Insulin Release | HIT-T15 cells | EC₅₀ | 3.5 nM |
Signaling Pathway and Experimental Workflow
GPR119 Signaling Pathway
The activation of GPR119 by an agonist such as this compound initiates a signaling cascade through the Gαs protein. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), ultimately resulting in enhanced glucose-dependent insulin secretion and incretin release.
Caption: Agonist-induced GPR119 signaling cascade.
Experimental Workflow for Structure Determination
The overall workflow for determining the Cryo-EM structure of the this compound-GPR119-Gs complex involves co-expression of the receptor and G protein, purification of the complex, sample vitrification, Cryo-EM data acquisition, and computational image processing to reconstruct the 3D structure.
Caption: Experimental workflow for Cryo-EM structure determination.
Experimental Protocols
Expression of the this compound-GPR119-Gs Complex
Objective: To co-express human GPR119 and the Gs heterotrimer in insect cells to form a stable complex.
Materials:
-
HighFive™ insect cells
-
Recombinant baculoviruses for human GPR119 (with N-terminal HA signal peptide and Bril fusion, and a C-terminal strep tag), dominant-negative Gαs, Gβ1, and Gγ2.[3]
-
Expression media (e.g., Express Five™ SFM)
-
Shaker incubators
Protocol:
-
Culture HighFive™ insect cells in suspension to a density of 2.0 x 10⁶ cells/mL.
-
Co-infect the cell culture with the four recombinant baculoviruses at an optimized ratio.
-
Incubate the infected cells at 27°C with shaking at 120 rpm for 48 hours.
-
Harvest the cells by centrifugation at 2,000 x g for 15 minutes.
-
Store the cell pellets at -80°C until purification.
Purification of the this compound-GPR119-Gs Complex
Objective: To purify the stable this compound-GPR119-Gs complex from insect cell membranes.
Materials:
-
Frozen cell pellets
-
Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer with 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG) and 0.1% (w/v) Cholesteryl Hemisuccinate (CHS))
-
This compound
-
Nb35 (a nanobody that stabilizes the Gαs subunit)
-
Strep-Tactin affinity resin
-
Wash Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.01% LMNG, 0.001% CHS, 25 µM this compound)
-
Elution Buffer (Wash Buffer with 10 mM desthiobiotin)
-
Size Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.00075% LMNG, 0.00025% GDN, 10 µM this compound)
-
Ultracentrifuge
-
Affinity chromatography column
-
SEC column (e.g., Superdex 200 Increase 10/300 GL)
Protocol:
-
Thaw the cell pellets and resuspend in Lysis Buffer.
-
Lyse the cells using a dounce homogenizer.
-
Pellet the cell membranes by ultracentrifugation at 100,000 x g for 45 minutes.
-
Resuspend the membranes in Solubilization Buffer and stir for 1 hour at 4°C.
-
Clarify the solubilized membranes by ultracentrifugation at 100,000 x g for 30 minutes.
-
Add this compound to a final concentration of 50 µM and Nb35 to the supernatant and incubate for 1 hour.
-
Apply the supernatant to a Strep-Tactin affinity column.
-
Wash the column extensively with Wash Buffer.
-
Elute the complex with Elution Buffer.
-
Concentrate the eluted complex and load it onto an SEC column pre-equilibrated with SEC Buffer.
-
Collect the peak fractions corresponding to the monomeric complex.
-
Concentrate the final complex to ~10 mg/mL for Cryo-EM studies.
Cryo-EM Grid Preparation and Data Acquisition
Objective: To prepare vitrified samples of the purified complex and collect high-resolution images using a transmission electron microscope.
Materials:
-
Purified this compound-GPR119-Gs complex (~10 mg/mL)
-
Quantifoil R1.2/1.3 300-mesh copper grids
-
Glow discharger
-
Vitrobot Mark IV
-
Liquid ethane and liquid nitrogen
-
Titan Krios transmission electron microscope (or equivalent) equipped with a direct electron detector.
Protocol:
-
Glow-discharge the grids for 30 seconds to make them hydrophilic.
-
Set up the Vitrobot Mark IV to 4°C and 100% humidity.
-
Apply 3 µL of the purified complex solution to a glow-discharged grid.
-
Blot the grid for 3-4 seconds with a blot force of -1 and then plunge-freeze it in liquid ethane.
-
Transfer the vitrified grids to the Titan Krios microscope.
-
Collect images in an automated fashion using data acquisition software (e.g., EPU). Set the microscope to operate at 300 kV and record movies with a total electron dose of approximately 50 e⁻/Ų.
Image Processing and 3D Reconstruction
Objective: To process the collected movie frames to obtain a high-resolution 3D reconstruction of the complex.
Software:
-
MotionCor2 or RELION's implementation for motion correction
-
CTFFIND4 or Gctf for CTF estimation
-
RELION for particle picking, 2D and 3D classification, and 3D refinement
-
PHENIX for real-space refinement
Protocol:
-
Motion Correction and CTF Estimation: Correct for beam-induced motion and estimate the contrast transfer function (CTF) for each micrograph.
-
Particle Picking: Automatically pick particles from the corrected micrographs.
-
2D Classification: Subject the picked particles to several rounds of 2D classification to remove junk particles and select well-defined particle classes.
-
Initial 3D Model: Generate an initial 3D model from the selected particles.
-
3D Classification: Perform 3D classification to sort particles into different conformational states.
-
3D Refinement: Subject the particles from the best 3D class to 3D auto-refinement to obtain a high-resolution map.
-
Post-processing: Perform post-processing, including B-factor sharpening, to improve the map quality.
Model Building and Validation
Objective: To build an atomic model into the Cryo-EM density map and validate its quality.
Software:
-
UCSF Chimera or Coot for model building and visualization
-
PHENIX for real-space refinement
-
MolProbity for model validation
Protocol:
-
Initial Model Docking: Dock a homologous structure (if available, e.g., PDB: 7WCM) into the Cryo-EM map.[4]
-
Manual Model Building: Manually adjust and build the model to fit the density using Coot.
-
Real-space Refinement: Refine the model against the map using PHENIX.
-
Iteration: Iterate between manual building in Coot and refinement in PHENIX until the model statistics are satisfactory.
-
Validation: Validate the final model using tools like MolProbity to check for geometric and stereochemical quality.
cAMP Accumulation Assay
Objective: To functionally characterize the activity of this compound on GPR119-expressing cells.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Protocol:
-
Cell Seeding: Seed HEK293-hGPR119 cells in 384-well plates and culture until they reach 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Include wells with forskolin as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration and calculate the EC₅₀ value.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for acquiring and processing cryo-EM data of human 26S proteasome with M1-Ub6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of APD597 with GPR119 Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the interaction between the G protein-coupled receptor 119 (GPR119) agonist, APD597, and various GPR119 mutants. The information is intended to guide researchers in performing molecular docking studies and associated functional assays to characterize the binding mechanisms and functional consequences of mutations on receptor activation.
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, leads to the stimulation of glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] Both of these actions are mediated through the Gαs signaling pathway, which results in the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2]
This compound is a synthetic agonist of GPR119 that has been shown to be orally active and effective in preclinical models of type 2 diabetes.[3][4] Understanding the molecular interactions between this compound and GPR119 at an atomic level is crucial for the rational design of more potent and selective next-generation therapeutics. Molecular docking studies, in conjunction with site-directed mutagenesis and functional assays, provide a powerful approach to elucidate the key residues involved in ligand binding and receptor activation.
Recent structural studies, including the cryo-electron microscopy (cryo-EM) structure of the human GPR119-Gs complex bound to this compound, have provided significant insights into the agonist binding pocket and the mechanism of receptor activation.[5][6] These studies have identified key residues in the extracellular cavity, a stacking gate, and an activation cavity that are critical for this compound binding and GPR119 function.[7][8]
Data Presentation
The following table summarizes the quantitative data on the effect of various GPR119 mutations on this compound-induced cAMP accumulation. This data is critical for correlating the molecular docking predictions with functional outcomes.
Table 1: Effect of GPR119 Mutations on this compound-Induced cAMP Accumulation
| Mutant Category | GPR119 Mutant | This compound-Induced cAMP Accumulation (% of Wild-Type) | Reference |
| Extracellular Cavity | N81A | Significantly Reduced | [7][8] |
| Extracellular Cavity | M82A | Significantly Reduced | [5] |
| Extracellular Cavity | V85A | Significantly Reduced | [5] |
| Stacking Gate | F157A | Response Abolished (Not Detectable) | [5][7][8] |
| Stacking Gate | W265A | Response Abolished (Not Detectable) | [5][7][8] |
| Activation Cavity | F241A | Significantly Reduced | [5] |
| Activation Cavity | L260A | Significantly Reduced | [5] |
Note: "Significantly Reduced" indicates a statistically significant decrease in cAMP accumulation compared to the wild-type receptor, as reported in the source literature. "Response Abolished" indicates that the cAMP response was too low to be detected.
Signaling Pathway and Experimental Workflow
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as this compound initiates a cascade of intracellular events mediated by the Gαs protein. This leads to the production of the second messenger cAMP, which in turn triggers downstream cellular responses, including insulin and GLP-1 secretion.[2][9][10]
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow for Molecular Docking Studies
The following diagram outlines the typical workflow for conducting molecular docking studies of this compound with GPR119 mutants. This process integrates computational modeling with experimental validation.
Caption: A typical workflow for integrating molecular docking with experimental validation.
Experimental Protocols
The following are detailed protocols for the key experiments involved in studying the interaction of this compound with GPR119 mutants.
Molecular Docking Protocol for this compound and GPR119 Mutants
This protocol provides a generalized procedure for performing molecular docking using common software. It is important to consult the specific documentation of the chosen software for detailed instructions.[11][12][13][14]
a. Preparation of the GPR119 Receptor Structure:
-
Obtain the 3D structure of human GPR119. The cryo-EM structure of the this compound-GPR119-Gs complex is an ideal template (e.g., from the Protein Data Bank).
-
Prepare the receptor structure using a molecular modeling software package (e.g., AutoDock Tools, Maestro, MOE). This typically involves:
-
Removing water molecules and any co-crystallized ligands or proteins (e.g., Gs protein, Nb35).
-
Adding hydrogen atoms.
-
Assigning partial charges.
-
Repairing any missing side chains or loops.
-
-
For mutant studies, introduce the desired single-point mutations in silico using the modeling software.
b. Preparation of the this compound Ligand:
-
Obtain the 2D or 3D structure of this compound.
-
Use a chemical drawing tool (e.g., ChemDraw) or a molecular modeling program to generate a 3D conformation of the ligand.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
c. Docking Procedure:
-
Define the binding site on the GPR119 receptor. This can be done by creating a grid box centered on the co-crystallized this compound or by identifying the putative binding pocket based on published data.
-
Perform the docking simulation using a program like AutoDock Vina, GOLD, or Glide.[14] The docking algorithm will explore various conformations and orientations of this compound within the defined binding site.
-
Analyze the docking results. The output will typically include a series of docked poses for this compound, ranked by a scoring function that estimates the binding affinity.
-
Visualize the top-ranked docking poses to examine the interactions between this compound and the residues of both wild-type and mutant GPR119. Pay close attention to hydrogen bonds, hydrophobic interactions, and π-π stacking.
Site-Directed Mutagenesis of GPR119
This protocol outlines the general steps for introducing point mutations into the GPR119 gene using a PCR-based method.[15][16][17][18]
a. Primer Design:
-
Design a pair of complementary mutagenic primers (forward and reverse) for each desired mutation.
-
The primers should be approximately 25-45 bases in length and contain the desired mutation in the middle.
-
Ensure the primers have a melting temperature (Tm) of ≥ 78°C.
-
The primers must anneal to the same sequence on opposite strands of the plasmid containing the GPR119 cDNA.
b. PCR Amplification:
-
Set up the PCR reaction with a high-fidelity DNA polymerase (e.g., Pfu polymerase) to minimize secondary mutations. The reaction mixture should contain the GPR119 plasmid template, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Perform PCR using a thermal cycler. The cycling parameters will depend on the polymerase and primers used but generally involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
c. Digestion of Parental DNA:
-
After PCR, digest the parental (non-mutated) plasmid DNA by adding the DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for at least 1-2 hours. DpnI specifically digests methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and will not be digested.
d. Transformation:
-
Transform competent E. coli cells with the DpnI-treated, mutated plasmid DNA.
-
Plate the transformed cells on an appropriate selective agar plate (e.g., containing ampicillin) and incubate overnight at 37°C.
e. Verification of Mutation:
-
Pick several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the absence of any unwanted mutations by DNA sequencing.
cAMP Accumulation Assay
This protocol describes a cell-based assay to measure the functional consequence of GPR119 mutations on this compound-induced signaling.[1][19][20]
a. Cell Culture and Transfection:
-
Culture a suitable host cell line, such as HEK293 cells, that does not endogenously express GPR119.
-
Transiently or stably transfect the cells with plasmids encoding either wild-type GPR119 or one of the GPR119 mutants.
b. cAMP Measurement:
-
Seed the transfected cells into 96- or 384-well plates and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer and then incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[19][20]
c. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for this compound for both wild-type and mutant receptors.
-
Compare the EC50 and Emax values for the mutants to those of the wild-type receptor to quantify the impact of the mutations on receptor function.
By following these protocols, researchers can systematically investigate the molecular determinants of this compound binding to GPR119 and gain valuable insights for the development of novel therapeutics for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - ProQuest [proquest.com]
- 11. Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pyGOMoDo: GPCRs modeling and docking with python - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. takara.co.kr [takara.co.kr]
- 19. researchgate.net [researchgate.net]
- 20. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
APD597 solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving APD597.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and other organic solvents?
This compound exhibits good solubility in several common organic solvents.[1][2] Quantitative solubility data is summarized in the table below.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL[3] | 208.53 mM[3] | Ultrasonic treatment may be required.[3] It is highly recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can significantly impact solubility.[3] |
| 25 mg/mL[4] | 52.13 mM | ||
| Ethanol | 50 mg/mL[4] | 104.26 mM | |
| DMF | 25 mg/mL[4] | 52.13 mM | |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[4] | 0.52 mM | |
| Water | < 0.1 mg/mL[3] | Insoluble |
Q2: How should I prepare a stock solution of this compound?
For in vitro experiments, high-concentration stock solutions are typically prepared in DMSO.
Recommended Protocol for 10 mM DMSO Stock Solution:
-
Weigh the required mass of this compound powder (Molecular Weight: 479.55 g/mol ).
-
Add the appropriate volume of newly opened, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.796 mg of this compound in 1 mL of DMSO.
-
If complete dissolution is not immediately achieved, use an ultrasonic bath to facilitate the process.[3]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3]
Q3: What is the primary mechanism of action for this compound?
This compound is an orally active agonist of the G-protein coupled receptor 119 (GPR119).[3][4] The activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, stimulates a signaling cascade that plays a crucial role in glucose homeostasis.[1][2]
Upon binding of this compound, GPR119 couples with the Gs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels promotes the secretion of key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as insulin, ultimately helping to regulate blood glucose levels.[1][2][5]
Troubleshooting Guides
Problem: My this compound powder is not fully dissolving in the solvent.
-
Solution 1: Apply Energy. If you observe precipitation or phase separation, gentle heating and/or sonication can be effective methods to aid dissolution.[3] An ultrasonic water bath is often sufficient.
-
Solution 2: Verify Solvent Quality. For DMSO stock solutions, ensure you are using a fresh, unopened bottle of anhydrous (or low water content) DMSO. DMSO is highly hygroscopic, and absorbed water can significantly reduce the solubility of many organic compounds.[3]
-
Solution 3: Check Concentration. Double-check your calculations to ensure you have not exceeded the known solubility limit of this compound in the chosen solvent (see solubility table above).
Problem: How should I properly store my this compound solutions for long-term use?
To maintain the stability and activity of this compound, proper storage is critical.
-
Powder: Store the solid compound at -20°C for up to 3 years.[3]
-
Solutions in Solvent: Once dissolved, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[3]
Experimental Protocols
Protocol 1: General Workflow for Solubility Determination
This protocol outlines a systematic approach to determine the solubility of a test compound like this compound in a specific solvent.
Methodology:
-
Preparation: Begin by weighing a precise amount of this compound (e.g., 10 mg) into a clear glass vial.
-
Solvent Addition (Stepwise): Add a small, measured volume of the desired solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration (e.g., 100 mg/mL).
-
Mechanical Agitation: Vigorously mix the solution using a vortex mixer. If solids remain, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming may also be applied if necessary.
-
Visual Inspection: Carefully inspect the solution against a light and dark background. If the solution is completely clear with no visible particles, the compound is soluble at this concentration.
-
Titration (If Insoluble): If the compound is not fully dissolved, add another measured aliquot of solvent to decrease the concentration (e.g., add another 100 µL to reach 50 mg/mL). Repeat steps 3 and 4.
-
Endpoint Determination: Continue the stepwise addition of solvent until complete dissolution is achieved. The solubility is the final concentration calculated from the total mass of this compound and the total volume of solvent used.
Protocol 2: Preparation of an In Vivo Formulation
For animal studies, this compound can be formulated in a vehicle suitable for oral administration. The following protocol yields a clear solution of at least 2.5 mg/mL.[3]
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Step-by-Step Preparation (for 1 mL final volume):
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix until the solution is homogeneous. The final concentration of this compound will be 2.5 mg/mL.
References
APD597 Technical Support Center: Preventing Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of APD597 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has very low solubility in water, reported to be less than 0.1 mg/mL.[1]
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound is likely due to its low intrinsic aqueous solubility. When a stock solution, typically in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.
Q3: Are there established methods to dissolve this compound for in vivo or in vitro experiments?
A3: Yes, several formulation protocols have been successfully used to dissolve this compound at concentrations significantly higher than its aqueous solubility. These typically involve the use of co-solvents and surfactants.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Initial Preparation and Handling
-
Use Freshly Opened Solvents: Hygroscopic solvents like DMSO can absorb moisture, which can negatively impact the solubility of your compound.[1]
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1][2]
-
Sequential Solvent Addition: When preparing formulations with multiple components, add and mix each solvent one by one to ensure proper dissolution at each stage.[1][2]
Formulation Strategies to Prevent Precipitation
If you are observing precipitation, consider using one of the following established solvent systems to increase the solubility of this compound.
| Formulation Component | Final Concentration | Solubility Achieved | Reference |
| DMSO | 10% | ≥ 2.5 mg/mL (5.21 mM) | [1] |
| PEG300 | 40% | ||
| Tween-80 | 5% | ||
| Saline | 45% | ||
| OR | |||
| DMSO | 10% | ≥ 2.5 mg/mL (5.21 mM) | [1] |
| 20% SBE-β-CD in Saline | 90% | ||
| OR | |||
| DMSO | 10% | ≥ 2.5 mg/mL (5.21 mM) | [1] |
| Corn Oil | 90% | ||
| OR | |||
| Ethanol:PBS (pH 7.2) | 1:3 | 0.25 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL this compound Solution for In Vivo Studies
This protocol is based on a formulation containing DMSO, PEG300, and Tween-80.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL final working solution, take 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the this compound/DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.
-
If any precipitation or phase separation is observed, use sonication or gentle heating to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Diagrams
Caption: Workflow for preparing a formulated this compound solution.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing APD597 for GPR119 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing APD597 to achieve maximal GPR119 activation. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate GPR119?
A1: this compound (also known as JNJ-38431055) is a potent, orally bioavailable small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[3][4] Upon binding of this compound, GPR119 couples to the Gαs protein, activating adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[5][6] This signaling cascade ultimately results in glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from intestinal cells.[3][7]
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound depends on the specific assay and the species of the GPR119 receptor being studied. For human GPR119, the half-maximal effective concentration (EC50) is approximately 46 nM in HTRF assays.[1][8] For rat GPR119, the EC50 is significantly higher at around 421 nM.[1][8] Therefore, for cell-based assays involving human GPR119, a concentration range of 1 nM to 1 µM is typically recommended to generate a full dose-response curve. For rat GPR119, a higher concentration range may be necessary.
Q3: What are the expected downstream effects of GPR119 activation by this compound?
A3: Activation of GPR119 by this compound is expected to produce several downstream effects, including:
-
Increased intracellular cAMP: This is the primary signaling event following GPR119 activation.[4][6]
-
Phosphorylation of CREB: In NIT-1 cells, 10 µM this compound has been shown to significantly increase the phosphorylation of the cAMP response element-binding protein (CREB).[2]
-
Enhanced Glucose-Stimulated Insulin Secretion (GSIS): this compound potentiates insulin release from pancreatic β-cells in the presence of high glucose concentrations.[1][9]
-
Increased GLP-1 and GIP Secretion: In vivo studies in mice have shown that oral administration of this compound (20 mg/kg) increases glucose-induced levels of total GLP-1 and GIP.[2]
Q4: Is the effect of this compound on insulin and GLP-1 secretion glucose-dependent?
A4: The potentiation of insulin secretion by GPR119 agonists is strictly glucose-dependent, meaning it primarily occurs at elevated glucose levels.[1][10] However, studies have shown that GPR119-mediated GLP-1 secretion can be glucose-independent.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cAMP response to this compound | 1. Inactive compound. 2. Low GPR119 expression in the cell line. 3. Suboptimal assay conditions. 4. Incorrect species of GPR119 for the this compound concentration used. | 1. Verify the integrity and concentration of the this compound stock solution. 2. Confirm GPR119 expression in your cell line using qPCR or Western blot. Consider using a cell line with confirmed high expression, such as HEK293 cells stably expressing human GPR119. 3. Ensure the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your cAMP assay to prevent cAMP degradation. Optimize cell seeding density and incubation times. 4. Use a higher concentration range if working with rat GPR119 (EC50 ~421 nM) compared to human GPR119 (EC50 ~46 nM).[1][8] |
| High background signal in cAMP assay | 1. Basal GPR119 activity. 2. Contamination of reagents or cell culture. 3. Non-specific activation of adenylyl cyclase. | 1. Some level of constitutive GPR119 activity can be expected.[6] Ensure you have a proper vehicle control to determine the basal signal. 2. Use sterile techniques and fresh reagents. 3. Include a control with cells that do not express GPR119 to check for off-target effects of this compound. |
| Inconsistent results in GSIS assays | 1. Variation in cell health or passage number. 2. Inadequate glucose stimulation. 3. Insufficient pre-incubation/starvation period. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability before starting the assay. 2. Verify the final concentrations of your low and high glucose solutions. Ensure the high glucose concentration is sufficient to stimulate insulin secretion in your cell line (e.g., 16.8 mM for MIN6 cells).[11] 3. A proper pre-incubation period in low glucose media is crucial to establish a baseline before stimulation. |
| This compound shows low potency | 1. Compound degradation. 2. Assay interference. 3. Species differences. | 1. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 2. Some assay components (e.g., serum) can interfere with compound activity. Conduct assays in serum-free media where possible. 3. Confirm that the species of the GPR119 receptor in your assay system matches the expected potency of this compound (human > rat).[1][8] |
Quantitative Data Summary
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human GPR119 | HTRF | EC50 | 46 nM | [1][3][8] |
| This compound | Rat GPR119 | HTRF | EC50 | 421 nM | [1][8] |
| This compound | - | CYP2C9 Inhibition | IC50 | 5.8 µM | [2] |
| AR231453 | Human GPR119 | cAMP Accumulation | EC50 | 4.7 nM | [5] |
| ZSY-13 | Human GPR119 | cAMP Accumulation | EC50 | 0.778 µM | [11] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is for measuring intracellular cAMP levels in response to GPR119 activation by this compound in HEK293 cells stably expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well white microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Assay Initiation: Remove the culture medium from the wells and add the prepared compound dilutions, positive control, and vehicle control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[4]
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol. Incubate for the recommended time (typically 60 minutes at room temperature, protected from light).
-
Data Acquisition: Read the plate using a plate reader compatible with the detection kit's technology (e.g., HTRF-compatible reader).
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line, such as MIN6 cells.
Materials:
-
MIN6 cells
-
Cell culture medium (e.g., DMEM with 15% FBS, 50 µM β-mercaptoethanol, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.8 mM)
-
This compound
-
GLP-1 (positive control)
-
Insulin detection kit (e.g., ELISA)
-
24-well plates
Procedure:
-
Cell Culture: Seed MIN6 cells into 24-well plates and culture until they reach approximately 80% confluency.
-
Pre-incubation: Gently wash the cells twice with a pre-warmed glucose-free KRBB. Then, pre-incubate the cells in KRBB with low glucose for 2 hours at 37°C to establish a basal state.
-
Stimulation: Remove the pre-incubation buffer. Add KRBB with low glucose or high glucose, each containing either vehicle (DMSO), this compound (e.g., 10 µM), or a positive control (e.g., 100 nM GLP-1).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.
Visualizations
Caption: GPR119 signaling pathway upon activation by this compound.
Caption: Experimental workflow for a cAMP accumulation assay.
Caption: Troubleshooting logic for low signal in GPR119 activation assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (JNJ-38431055) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 9. This compound - Behavioral Neuroscience - CAT N°: 22950 [bertin-bioreagent.com]
- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting APD597 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results and other issues encountered during experiments with APD597.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as JNJ-38431055, is a synthetic, small-molecule agonist for the G protein-coupled receptor 119 (GPR119).[1] Its primary mechanism of action involves binding to and activating GPR119, which is predominantly expressed on pancreatic beta cells and gastrointestinal L-cells.[2] This activation stimulates the Gs alpha subunit (Gαs), leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP levels promotes the secretion of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), and also enhances glucose-dependent insulin secretion.[1][2] This makes GPR119 an attractive target for the treatment of type 2 diabetes.[3]
Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. What should I do?
A2: While this compound is noted for having better solubility than some of its analogues, precipitation upon dilution from a concentrated organic stock (like DMSO) into an aqueous medium is a common issue for many novel compounds.[4][5] This "crashing out" can lead to a significant discrepancy between the intended and actual concentration of the compound in your assay, causing inconsistent results.
Initial Steps to Mitigate Precipitation:
-
Optimize Dilution Technique: Add the stock solution dropwise into the aqueous buffer while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.[4]
-
Lower Final Concentration: Determine if a lower final concentration of this compound, which remains below its aqueous solubility limit, can still achieve the desired biological effect.[4]
-
Adjust Co-solvent Percentage: While minimizing organic solvents is ideal, a slightly higher final percentage of a co-solvent like DMSO might be necessary. It is crucial to run parallel vehicle controls to ensure the solvent concentration is not causing off-target effects.[4]
Q3: The EC50 value for this compound in my cAMP assay is significantly different from published values. What are the potential causes?
A3: Discrepancies in EC50 values can arise from multiple factors related to the specific cell system, assay conditions, and reagents.
-
Cell System: The level of GPR119 expression in your cell line is critical. Overexpression systems may exhibit higher potency (lower EC50) than cells with endogenous expression. Cell line identity and health should be regularly verified.
-
Assay Conditions: Incubation times, temperature, and the specific cAMP assay kit being used can all influence the outcome. Ensure these parameters are consistent across experiments.
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation.
-
Data Analysis: Ensure that the dose-response curve is properly fitted using appropriate nonlinear regression models and that data points at the high and low ends of the curve are sufficient to define the asymptotes.
Q4: I'm seeing high variability between replicate wells in my cell-based assays. What are the common culprits?
A4: High variability often points to technical inconsistencies during the experimental setup.
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and check for edge effects in the microplate.
-
Pipetting Inaccuracy: Small volume additions of a concentrated compound are a common source of error. Use calibrated pipettes and consider serial dilutions to work with larger, more manageable volumes.
-
Incomplete Mixing: After adding this compound, ensure the plate is gently agitated to allow for uniform distribution of the compound in each well.
-
Cell Health: Inconsistent cell viability or confluency across the plate can lead to variable responses.
Troubleshooting Guides
Guide 1: Inconsistent Results in cAMP Accumulation Assays
This guide addresses common problems encountered when measuring this compound-induced cAMP accumulation.
| Observed Problem | Possible Cause | Recommended Solution |
| Low or No Signal | 1. Inactive Compound: this compound stock degraded or at an incorrect concentration. | - Use a fresh, validated stock of this compound. - Confirm stock concentration. |
| 2. Low GPR119 Expression: The cell line does not express sufficient levels of the receptor. | - Verify GPR119 expression via qPCR or Western blot. - Use a cell line known to have robust GPR119 expression or a transient/stable overexpression system. | |
| 3. Assay Kit Malfunction: Reagents in the cAMP kit are expired or were improperly stored. | - Run the kit's positive control to ensure its functionality. - Use a new, unexpired assay kit. | |
| High Background Signal | 1. Basal Receptor Activity: Some cell systems may have high constitutive GPR119 activity. | - Include a negative control (vehicle only) to establish a baseline. - Consider using a GPR119 antagonist or inverse agonist to determine the true basal level. |
| 2. Cell Stress: Over-confluent or unhealthy cells can have elevated basal cAMP levels. | - Optimize cell seeding density and ensure cells are in the logarithmic growth phase. - Check for signs of cytotoxicity. | |
| Inconsistent Dose-Response Curve | 1. Compound Solubility Issues: this compound precipitating at higher concentrations. | - Visually inspect wells with the highest concentrations for precipitates. - Follow the solubility troubleshooting steps outlined in FAQ Q2. |
| 2. Pipetting Errors: Inaccurate serial dilutions leading to incorrect final concentrations. | - Prepare a larger volume of each dilution to minimize pipetting errors. - Use calibrated pipettes and proper technique. | |
| 3. Suboptimal Incubation Time: The 30-minute incubation may not be optimal for your specific cell line.[2] | - Perform a time-course experiment (e.g., 15, 30, 60 minutes) to determine the peak cAMP response time. |
Experimental Protocols & Visualizations
Protocol: this compound-Induced cAMP Accumulation Assay
This protocol is a generalized method for measuring GPR119 activation by this compound in a cell-based format.[2]
Materials:
-
HEK293 cells stably expressing human GPR119 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
384-well white opaque assay plates
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Culture GPR119-expressing cells and seed them into a 384-well plate at a predetermined optimal density (e.g., 6,000 cells/well in 5 µL of medium).[2] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Perform serial dilutions of the this compound stock solution in stimulation buffer to prepare a range of concentrations (e.g., from 10 µM to 0.1 nM). Include a vehicle control (stimulation buffer with DMSO only).
-
Cell Stimulation: Add 5 µL of the diluted this compound concentrations or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[2]
-
cAMP Detection: Following the manufacturer's instructions for your specific cAMP kit, add the detection reagents. This typically involves adding lysis reagents followed by detection antibodies/probes.
-
Final Incubation: Incubate for the period specified by the kit manufacturer (e.g., 60 minutes at room temperature, protected from light).[2]
-
Data Acquisition: Read the plate using a plate reader with the appropriate settings for your detection technology.
-
Data Analysis: Plot the signal as a function of the logarithm of the this compound concentration. Use a nonlinear regression model (e.g., four-parameter logistic equation) to determine the EC50 and maximum response.
Diagrams
Caption: this compound activates GPR119, leading to a Gs-mediated increase in cAMP and subsequent downstream effects.
Caption: Standard workflow for a cell-based cAMP accumulation assay to measure this compound activity.
Caption: A decision tree to systematically troubleshoot inconsistent results in this compound experiments.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists [frontiersin.org]
APD597 stability and storage conditions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of APD597.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least four years.
Q2: How should I store this compound in solution for long-term use?
A2: this compound dissolved in a solvent such as DMSO should be stored at -80°C. It is recommended to use these solutions within one year for optimal activity. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound at 4°C?
A3: While short-term storage at 4°C may be acceptable for working solutions, long-term storage at this temperature is not recommended for either the solid compound or solutions. For extended storage, -20°C for the powder and -80°C for solutions are the advised conditions to maintain stability and efficacy.
Q4: What are the initial signs of this compound degradation?
A4: Visual indicators of degradation can include a change in the color or appearance of the solid compound or the solution. For solutions, the formation of precipitates may also indicate instability or solubility issues. Analytically, degradation can be detected by the appearance of new peaks and a decrease in the main compound peak when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).
Q5: Is this compound sensitive to light or moisture?
A5: While specific photostability and hygroscopicity data for this compound are not extensively published, it is a general best practice for all small molecule compounds to be protected from light and moisture to prevent potential degradation. Store this compound in a tightly sealed container in a dark environment.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Experimental Results
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify the storage conditions and age of the this compound stock. 2. Prepare a fresh stock solution from solid this compound. 3. Perform a quality control check of the compound using HPLC to assess its purity. |
| Improper Solution Preparation | 1. Ensure the correct solvent and concentration were used as per the experimental protocol. 2. Confirm that the compound was fully dissolved. Sonication may aid in dissolution. |
| Repeated Freeze-Thaw Cycles | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. If aliquoting is not possible, keep a log of the number of freeze-thaw cycles for each stock vial. |
Issue 2: Precipitation Observed in this compound Solution
| Possible Cause | Troubleshooting Step |
| Low Solubility in Working Buffer | 1. Confirm the solubility of this compound in your specific buffer system. 2. Consider adjusting the pH of the buffer or adding a small percentage of a co-solvent like DMSO, if compatible with your assay. |
| Supersaturation | 1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent or buffer. 2. Gently warm the solution and vortex to attempt to redissolve the precipitate. |
| Compound Degradation | 1. If precipitation occurs in a freshly prepared solution stored under recommended conditions, this might indicate a quality issue with the compound lot. 2. Analyze the solution by HPLC to check for the presence of degradation products. |
Data Presentation
This compound Storage Conditions and Stability Summary
| Form | Storage Temperature | Reported Stability | Key Considerations |
| Solid | -20°C | ≥ 4 years[1] | Store in a tightly sealed, light-resistant container. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To assess the stability of an this compound solution under specific conditions over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., Acetonitrile and water with a suitable modifier like formic acid or ammonium acetate)
-
Reference standard of this compound
Procedure:
-
Prepare the this compound solution in the desired buffer or solvent at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. This will serve as the baseline.
-
Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
For each time point, record the peak area of the parent this compound peak and any new peaks that appear.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.
-
Plot the percentage of remaining this compound against time to determine the stability profile under the tested conditions.
Mandatory Visualizations
GPR119 Signaling Pathway Activated by this compound
Caption: this compound activates the GPR119 signaling cascade.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent results.
References
Addressing low potency issues with GPR119 agonists in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency issues with GPR119 agonists in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected potency (high EC50) for our GPR119 agonist in a cAMP accumulation assay. What are the potential causes?
A1: Several factors can contribute to the apparent low potency of a GPR119 agonist in a cAMP assay. Consider the following troubleshooting steps:
-
Cell Line and Receptor Expression:
-
Low Receptor Expression: The cell line used (e.g., HEK293, CHO) may not have a sufficiently high expression level of functional GPR119. Verify the receptor expression level through methods like qPCR or western blotting.
-
Cell Passage Number: High passage numbers can lead to genetic drift and reduced receptor expression or function. Use cells with a low passage number for your experiments.
-
Endogenous GPR119 Expression: GPR119 is primarily expressed in pancreatic β-cells and gastrointestinal L-cells.[1][2][3] If using a cell line that does not endogenously express the receptor, ensure you are using a stably or transiently transfected cell line.[4]
-
-
Agonist Properties:
-
Solubility: Poor solubility of the agonist in the assay buffer can lead to a lower effective concentration. Endogenous GPR119 agonists are known to have issues with low potency, instability, and poor solubility.[1][5] Ensure the agonist is fully dissolved. You may need to use a carrier solvent like DMSO, but be mindful of the final concentration's effect on the cells.[6]
-
Chemical Structure: The chemical structure of the agonist significantly impacts its potency. For instance, the presence of substantial lipophilic tails can enhance agonist potency, while the removal of certain chemical groups can lead to a significant reduction in activation potency.[1][5]
-
-
Assay Conditions:
-
Assay Buffer Components: Components in your assay buffer, such as serum, can interfere with the assay. It is recommended to perform the assay in a serum-free medium.
-
Incubation Time: The incubation time with the agonist may not be optimal. A time-course experiment can help determine the peak cAMP response.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs in the cells will degrade cAMP, leading to an underestimation of the agonist's effect. The inclusion of a PDE inhibitor, such as IBMX, in the assay buffer is crucial.[7]
-
Q2: Our GPR119 agonist shows good potency in a cAMP assay but fails to stimulate insulin or GLP-1 secretion in vitro. What could be the reason?
A2: This discrepancy can arise from several factors related to the specific biology of the cell lines used for secretion assays and the signaling pathways involved.
-
Cell Line Specifics:
-
MIN6 or HIT-T15 cells (Insulin Secretion): These pancreatic β-cell lines require glucose to secrete insulin. GPR119 agonists potentiate glucose-stimulated insulin secretion (GSIS).[4] Ensure you are performing the assay under high glucose conditions (e.g., 16.8 mM).[4] The agonist will likely have little to no effect at basal glucose levels.
-
GLUTag or NCI-H716 cells (GLP-1 Secretion): While some studies suggest GPR119-mediated GLP-1 secretion can be glucose-independent, the cellular context is critical.[8][9] The health and passage number of these enteroendocrine cell lines can affect their secretory capacity.
-
-
Signaling Pathway Divergence:
-
GPR119 is known to primarily couple to Gαs to stimulate cAMP production.[2][6] However, the full signaling cascade leading to insulin or GLP-1 secretion is more complex and may involve other downstream effectors. Your agonist might be a biased agonist, favoring the Gαs pathway over other potential signaling routes necessary for secretion.
-
Some synthetic GPR119 agonists may have off-target effects that could interfere with secretion at higher concentrations.[10]
-
Q3: We are developing a reporter gene assay for GPR119 activation and are seeing a very low signal-to-background ratio. How can we improve this?
A3: A low signal-to-background ratio in a reporter gene assay (e.g., CRE-luciferase) can be due to several factors.
-
Optimization of Assay Components:
-
Promoter Strength: The reporter gene construct should have a promoter with multiple cAMP response elements (CRE) to enhance the signal.
-
Transfection Efficiency: If using transient transfection, optimize the DNA-to-transfection reagent ratio and ensure the cells are at an optimal confluency.
-
Co-transfection of Gαs: Co-transfecting an exogenous Gαs subunit can sometimes amplify the signal.
-
-
Cellular Factors:
-
Basal Activity: Some cell lines may have high basal CRE activity. Screening different host cell lines (e.g., HEK293, CHO) can help identify one with a lower basal signal.
-
Constitutive Activity: GPR119 can exhibit some constitutive (agonist-independent) activity, which might contribute to the background.[11]
-
-
Assay Protocol:
-
Incubation Time: Reporter gene assays require longer incubation times (typically 4-6 hours) compared to cAMP assays to allow for transcription and translation of the reporter protein. Optimize the incubation time for your specific system.
-
Cell Density: The number of cells seeded per well can impact the signal. Titrate the cell number to find the optimal density that gives the best signal-to-background ratio.
-
Q4: Are there differences in agonist potency between human GPR119 and rodent GPR119?
A4: Yes, species differences in GPR119 can lead to variations in agonist potency. Human GPR119 shares approximately 82% and 73.7% amino acid identity with mouse and rat GPR119, respectively.[12] These differences can alter the binding pocket and affect agonist affinity and efficacy. It is crucial to use a cell line expressing the GPR119 ortholog of the species you are interested in. When aiming for clinical translation, confirming potency on the human receptor is essential.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected GPR119 Agonists
| Agonist | Assay Type | Cell Line | Potency (EC50) | Reference |
| AR231453 | cAMP Accumulation | HEK293-hGPR119 | 10 µM (Z' factor determination) | [13] |
| AR231453 | cAMP Accumulation | Not Specified | Potent Agonist | [14] |
| AR231453 | Calcium Influx | GLUTag | 0.11 µM | [8] |
| AS1269574 | cAMP Accumulation | HEK293-hGPR119 (transient) | 2.5 µM | [4] |
| OEA | cAMP Accumulation | HEK293-CNG-hGPR119 | 2.41 µM | [6] |
| PSN632408 | cAMP Accumulation | HEK293-GPR119 | 1.9 µM | [10] |
| PSN375963 | cAMP Accumulation | HEK293-GPR119 | 13.9 µM | [10] |
| MW1219 | Reporter Gene Assay | HEK293-hGPR119 | 0.96 µM | [15] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
PDE inhibitor (e.g., 0.5 mM IBMX)
-
GPR119 agonist (test compound)
-
Positive control (e.g., 10 µM Forskolin)
-
Vehicle control (e.g., DMSO)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer containing the PDE inhibitor. Also, prepare solutions of the positive and vehicle controls.
-
Assay Initiation: Remove the culture medium from the wells and add the prepared compound dilutions, positive control, and vehicle control.
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Calculate the EC50 value using a non-linear regression model.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of GSIS by a GPR119 agonist in an insulin-secreting cell line.
Materials:
-
MIN6 or HIT-T15 cells
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer
-
Glucose (for low and high glucose buffers)
-
GPR119 agonist (test compound)
-
Vehicle control (e.g., DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells to 80-90% confluency.
-
Pre-incubation: Wash the cells with a low-glucose (e.g., 2.8 mM) KRBH buffer and then pre-incubate in the same buffer for 1-2 hours to allow the cells to return to a basal state of insulin secretion.
-
Compound Preparation: Prepare solutions of the GPR119 agonist at various concentrations in both low (2.8 mM) and high (16.8 mM) glucose KRBH buffer. Include vehicle controls for both glucose conditions.
-
Stimulation: Remove the pre-incubation buffer and add the prepared compound solutions to the respective wells.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.[14]
-
Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.
Visualizations
Caption: GPR119 agonist signaling pathway leading to secretion.
Caption: Troubleshooting workflow for low GPR119 agonist potency.
Caption: General experimental workflow for in vitro GPR119 agonist testing.
References
- 1. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: APD597 and Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, APD597, in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed in pancreatic beta cells and gastrointestinal secretory cells.[1] Upon activation by an agonist like this compound, GPR119 couples to the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) accumulation.[1][3] This signaling cascade promotes the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn regulate blood glucose levels.[1] this compound is noted for its good solubility and a favorable balance between agonist potency and intrinsic activity.[1]
Q2: We are observing lower than expected potency (higher EC50) of this compound in our cell-based assays when using serum-containing media. What could be the cause?
Q3: How can we troubleshoot potential serum protein binding effects on this compound activity?
To investigate if serum proteins are impacting your this compound activity, you can perform the following troubleshooting steps:
-
Compare Dose-Response in Low-Serum or Serum-Free Media: Conduct a dose-response experiment with this compound in both your standard serum-containing medium and a low-serum (e.g., 1-2%) or serum-free medium. A significant leftward shift in the EC50 value in the low-serum or serum-free condition would suggest that serum proteins are sequestering the compound.
-
Vary Serum Concentration: Perform the assay with a range of serum concentrations (e.g., 1%, 5%, 10%) while keeping the this compound concentration constant. A decrease in the observed activity with increasing serum concentration would also point towards serum protein binding.
-
Use a Purified Protein Component: To specifically test the role of the most abundant serum protein, you can supplement your serum-free medium with purified bovine serum albumin (BSA) or human serum albumin (HSA) at physiological concentrations and assess the impact on this compound activity.
Q4: Are there any specific recommendations for setting up a cell-based assay for this compound?
For a robust cell-based assay for this compound, consider the following:
-
Cell Line Selection: Use a cell line that endogenously expresses GPR119 or a host cell line (e.g., HEK293, CHO) that has been engineered to express the GPR119 receptor.
-
Assay Readout: Since GPR119 is Gαs-coupled, measuring intracellular cAMP accumulation is a direct and reliable readout of receptor activation.[1]
-
Controls: Include appropriate controls in your assay plate, such as a vehicle control (e.g., DMSO), a known GPR119 agonist as a positive control, and an untreated cell control.
-
Assay Validation: Validate your assay by determining the Z'-factor to ensure it is suitable for screening or compound characterization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced this compound Potency (High EC50) | Serum Protein Binding: this compound may be binding to proteins in the fetal bovine serum (FBS) or other serum supplements in your cell culture medium, reducing the free concentration available to bind to GPR119. | Perform a dose-response curve for this compound in serum-free or low-serum (1-2%) medium and compare it to the dose-response in your standard serum-containing medium. A left-shift in the EC50 in the absence of serum is indicative of protein binding. |
| Compound Degradation: this compound may be unstable in your assay conditions. | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. You can assess compound stability by incubating it in your assay medium for the duration of the experiment and then analyzing its concentration by LC-MS. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. | Ensure thorough cell mixing before plating and use calibrated pipettes for cell seeding. |
| Edge Effects: Wells on the perimeter of the microplate can be prone to evaporation, leading to altered cell growth and compound concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or PBS to minimize evaporation from the inner wells. | |
| No Response to this compound | Low or Absent GPR119 Expression: The cell line you are using may not express GPR119 at a sufficient level to elicit a detectable response. | Verify GPR119 expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Readout: The chosen assay may not be appropriate for detecting GPR119 activation. | Confirm that your assay is capable of detecting Gαs-mediated signaling, such as a cAMP accumulation assay. |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Activity using a cAMP Assay
This protocol outlines a method to compare the potency of this compound in the presence and absence of serum.
Materials:
-
Cells expressing GPR119 (e.g., HEK293-GPR119)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque tissue culture plates
Procedure:
-
Cell Plating:
-
Harvest and count your GPR119-expressing cells.
-
Seed the cells in a 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in your standard serum-containing medium.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Medium Exchange (for serum-free condition):
-
For the plate designated for serum-free conditions, carefully aspirate the serum-containing medium.
-
Gently wash the cells once with serum-free medium.
-
Add the appropriate volume of serum-free medium to these wells.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in both serum-containing and serum-free medium. The concentration range should bracket the expected EC50.
-
-
Cell Stimulation:
-
Add the diluted this compound to the appropriate wells of both the serum-containing and serum-free plates.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for the time recommended by your cAMP assay kit manufacturer (typically 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration for both the serum-containing and serum-free conditions.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each condition.
-
Expected Outcome and Interpretation:
| Condition | Expected EC50 | Interpretation |
| Serum-Containing Medium | Higher EC50 | Suggests that serum proteins are binding to this compound, reducing its free concentration and apparent potency. |
| Serum-Free Medium | Lower EC50 | Represents the intrinsic potency of this compound in the absence of confounding serum protein interactions. |
Visualizations
Caption: this compound activation of the GPR119 signaling pathway.
Caption: Experimental workflow for assessing serum impact on this compound.
Caption: Troubleshooting logic for reduced this compound activity.
References
- 1. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
APD597 Technical Support Center: Troubleshooting Off-Target Effects in Experimental Design
Welcome to the technical support center for APD597. This resource is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential off-target effects of this compound in experimental designs. The following guides and frequently asked questions (FAQs) provide detailed information and protocols to ensure the accurate interpretation of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist of G-protein coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed in pancreatic beta cells and intestinal enteroendocrine L-cells.[3] Activation of GPR119 in these cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This dual mechanism of enhancing insulin secretion directly from beta cells and indirectly through incretin release forms the basis of its therapeutic potential for type 2 diabetes.[4]
Q2: Are there any known off-target effects of this compound?
Yes, this compound has been reported to exhibit inhibitory activity against Cytochrome P450 2C9 (CYP2C9), a crucial enzyme in drug metabolism.[1] While a subsequent lead molecule was optimized for reduced CYP2C9 inhibitory potential, this remains a key consideration for in vitro and in vivo studies involving this compound.[5]
Q3: What are other potential, though not definitively confirmed, off-target effects to consider for GPR119 agonists like this compound?
Studies on other GPR119 agonists have revealed potential off-target activities that are important to consider in experimental design. For instance, a structurally related GPR119 agonist series was found to cause glucose-lowering effects even in GPR119 knockout mice. Further screening of a compound from that series against a panel of 100 targets showed some activity at the serotonin 2A receptor (5HT2A), dopamine D4.2 receptor, and C-C chemokine receptor type 5 (CCR5). While not directly demonstrated for this compound, these findings highlight potential off-target pathways for this class of compounds that could influence experimental outcomes.
Q4: How can I differentiate between on-target and off-target effects of this compound in my experiments?
The most definitive method is to use a GPR119 knockout model. If an effect of this compound persists in animals or cells lacking GPR119, it is unequivocally an off-target effect. Additionally, using a structurally distinct GPR119 agonist that produces the same biological effect can provide evidence for an on-target mechanism.
Troubleshooting Guides
Unexpected Phenotypes or Toxicity in Cellular Assays
Issue: Observation of cellular effects that are inconsistent with the known GPR119 signaling pathway (e.g., unexpected changes in cell proliferation, apoptosis, or morphology).
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is activating GPR119 in your cell system by measuring downstream signaling events, such as cAMP production.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may only appear at higher concentrations.
-
Use a GPR119 Knockout/Knockdown Model: The most reliable way to confirm an off-target effect is to test this compound in a cell line where GPR119 has been knocked out or its expression significantly reduced.
-
Comprehensive Off-Target Profiling: If the effect persists in the absence of GPR119, consider screening this compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target interactions.
Quantitative Data Summary
The following tables summarize the known and potential off-target activities of this compound and related compounds.
Table 1: Known Off-Target Interaction of this compound
| Target | Interaction | Potency (IC50) | Species | Reference |
| CYP2C9 | Inhibition | 5.8 µM | Human | [1] |
Table 2: Potential Off-Target Interactions Based on Related GPR119 Agonists
| Target | Interaction | Potency (% activity at 30 µM) | Note |
| 5HT2A | Activity > 75% | Not specified | Observed with a different GPR119 agonist series that exhibited off-target glucose-lowering effects. Direct relevance to this compound is unknown. |
| D4.2 | Activity > 75% | Not specified | Observed with a different GPR119 agonist series that exhibited off-target glucose-lowering effects. Direct relevance to this compound is unknown. |
| CCR5 | Activity > 75% | Not specified | Observed with a different GPR119 agonist series that exhibited off-target glucose-lowering effects. Direct relevance to this compound is unknown. |
Key Experimental Protocols
To assist researchers in designing robust experiments, detailed methodologies for key assays to investigate off-target effects are provided below.
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a multi-well plate, add the specific kinase, its substrate, and the appropriate kinase buffer.
-
Inhibitor Addition: Add the diluted this compound to the wells. Include a vehicle control (no inhibitor) and a background control (no kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a critical component of cardiac repolarization.
Methodology:
The whole-cell patch-clamp technique is the gold standard for evaluating ion channel electrophysiology.
Procedure:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Cell Preparation: Plate cells at a low density in a recording chamber.
-
Electrophysiology Setup:
-
Prepare micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a high-resistance seal (>1 GΩ) between the micropipette and a single cell.
-
-
Voltage Protocol:
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing step to elicit the characteristic tail current.
-
-
Data Acquisition:
-
Record baseline hERG currents in the vehicle control solution.
-
Perfuse the chamber with increasing concentrations of this compound, allowing the current to stabilize at each concentration.
-
Record the hERG tail current at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to determine the IC50 value.
-
Protocol 3: CYP2C9 Inhibition Assay (Fluorometric)
Objective: To quantify the inhibitory potential of this compound on CYP2C9 activity.
Methodology:
This protocol utilizes a fluorometric substrate that is converted into a fluorescent product by CYP2C9.
Procedure:
-
Reagent Preparation: Prepare human liver microsomes (as a source of CYP2C9), a fluorogenic CYP2C9 substrate, and a NADPH regenerating system.
-
Reaction Setup:
-
In a multi-well plate, add the human liver microsomes and the reaction buffer.
-
Add serial dilutions of this compound. Include a known CYP2C9 inhibitor (e.g., sulfaphenazole) as a positive control and a vehicle control.
-
-
Pre-incubation: Pre-incubate the plate to allow this compound to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Stop the reaction and measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Improving the bioavailability of APD597 in rodent models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing APD597 in rodent models. The information is tailored to address common challenges and improve the consistency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in rodent models?
This compound (also known as JNJ-38431055) is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2] It is orally active and is primarily investigated for its potential in treating type 2 diabetes.[3][4] In rodent models, this compound is used to study glucose homeostasis, incretin hormone secretion, and insulin release.[4][5][6][7]
Q2: What is the mechanism of action for this compound?
This compound activates GPR119, which is predominantly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells.[8] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][8] These incretin hormones enhance glucose-stimulated insulin secretion from pancreatic beta cells.[4][6]
Q3: Is this compound orally bioavailable in rodents?
Yes, this compound is described as an orally bioavailable agonist of GPR119.[5] Studies have shown that oral administration of this compound in mice and rats leads to significant pharmacological effects, such as improved glucose tolerance and increased incretin levels.[1][3][4][5] However, proper formulation is crucial to ensure consistent absorption and optimal bioavailability.
Q4: What are the recommended vehicles for oral administration of this compound in rodents?
Several vehicles have been successfully used for the oral delivery of this compound in rodents. The choice of vehicle depends on the desired concentration and experimental design. Commonly used formulations include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][9]
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
-
A suspension in 10% DMSO and 90% Corn Oil.[3]
Q5: What are the known solubility properties of this compound?
This compound has good solubility in several organic solvents.[8] Its solubility in common laboratory solvents is summarized in the table below. It is poorly soluble in water.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. The vehicle components were not mixed in the correct order or were not thoroughly dissolved. | Prepare the formulation by adding each solvent one by one, ensuring complete mixing at each step.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] Consider using a different vehicle with higher solubilizing capacity (see Table 2). |
| High variability in experimental results between animals. | Inconsistent dosing volume or technique. Improper animal handling leading to stress, which can affect physiological responses. The formulation is not homogenous, leading to variable drug concentration in each dose. | Ensure accurate and consistent oral gavage technique.[10] Allow for an acclimatization period for the animals to minimize stress. Thoroughly vortex or sonicate the formulation before each administration to ensure a homogenous suspension. |
| Lack of expected pharmacological effect (e.g., no improvement in glucose tolerance). | Suboptimal dose of this compound. Poor oral absorption due to an inappropriate vehicle. Degradation of the compound. | Perform a dose-response study to determine the optimal dose for your specific rodent model and experimental conditions.[1] Utilize a recommended formulation known to enhance solubility and absorption (see Table 2).[3][9] Store this compound and its formulations under appropriate conditions to prevent degradation. |
| Difficulty in voluntary oral administration. | The taste of the formulation may be unpalatable to the animals. | Consider alternative oral dosing methods such as syringe-feeding with a palatable vehicle (e.g., containing sucrose or saccharin) to reduce stress associated with gavage.[10] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (208.53 mM) | [3] |
| DMSO | 25 mg/mL | [5] |
| DMSO | 60 mg/mL (125.12 mM) | [9] |
| DMF | 25 mg/mL | [5] |
| Ethanol | 50 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [5] |
| Water | < 0.1 mg/mL (insoluble) | [3] |
Table 2: In Vivo Formulations for this compound in Rodent Studies
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.21 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.21 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.21 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (PEG300/Tween-80 Vehicle)
This protocol is adapted from methodologies used in preclinical studies.[3]
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Measure the required volume of PEG300. For a 1 mL final volume, use 400 µL of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300. Add 100 µL of the 25 mg/mL this compound/DMSO stock to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add Tween-80. Add 50 µL of Tween-80 to the mixture and mix until fully incorporated.
-
Add Saline. Add 450 µL of saline to the mixture and vortex until a clear and homogenous solution is obtained.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This is a general protocol for assessing the in vivo efficacy of this compound.
-
Animal Acclimatization: Acclimatize male C57BL/6J mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or the vehicle control via oral gavage.[1][5]
-
Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels to assess the effect of this compound on glucose tolerance.
Visualizations
Caption: this compound signaling pathway via GPR119 activation.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. This compound (JNJ-38431055) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 2. This compound | CAS 897732-93-3 | Sun-shinechem [sun-shinechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Novel GPR119 agonist AS1535907 contributes to first-phase insulin secretion in rat perfused pancreas and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrointestinal hormonal responses on GPR119 activation in lean and diseased rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | GPR | TargetMol [targetmol.com]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cell line selection for studying APD597's effects on incretin release
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of the GPR119 agonist, APD597, on incretin release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic β-cells and enteroendocrine L-cells and K-cells of the gastrointestinal tract.[2] Upon activation by an agonist like this compound, GPR119 couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4] This rise in cAMP triggers the secretion of incretin hormones, namely glucagon-like peptide-1 (GLP-1) from L-cells and glucose-dependent insulinotropic polypeptide (GIP) from K-cells.[3][4]
Q2: Which cell lines are recommended for studying the effects of this compound on incretin release?
A2: Several enteroendocrine cell lines that endogenously express GPR119 are suitable for these studies. The most commonly used are:
-
GLUTag cells: A murine L-cell line that is a well-established model for studying GLP-1 secretion.[5][6][7]
-
NCI-H716 cells: A human L-cell line that also secretes GLP-1 in response to stimuli.[5]
-
STC-1 cells: A murine enteroendocrine cell line known to secrete both GLP-1 and GIP.[8][9]
Alternatively, engineered cell lines, such as HEK293 cells expressing recombinant human GPR119, can be used to study receptor activation and signaling pathways, typically by measuring cAMP accumulation.[10][11]
Q3: What is the expected outcome of stimulating these cell lines with this compound?
A3: Stimulation of GLUTag, NCI-H716, or STC-1 cells with this compound is expected to induce a dose-dependent increase in the secretion of GLP-1 and/or GIP into the cell culture medium. In engineered cell lines expressing GPR119, this compound will cause a dose-dependent increase in intracellular cAMP levels.
Troubleshooting Guide
Issue 1: Low or no detectable incretin release in response to this compound.
| Potential Cause | Troubleshooting Step |
| Cell line health and passage number | Ensure cells are healthy, not overgrown, and within a low passage number. Receptor expression can diminish with excessive passaging. |
| This compound degradation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Optimize the incubation time and concentration of this compound. Ensure the assay buffer composition and pH are appropriate. |
| Low GPR119 expression | Verify GPR119 expression in your cell line using RT-PCR or Western blot. Consider using a different cell line or a subclone with higher expression. |
| Detection assay sensitivity | Ensure your ELISA or other detection method is sensitive enough to detect the expected levels of GLP-1 or GIP. Validate the assay with a known secretagogue (e.g., forskolin). |
Issue 2: High background or variability in incretin secretion measurements.
| Potential Cause | Troubleshooting Step |
| Cell stress | Handle cells gently during plating and media changes. Ensure optimal cell culture conditions. |
| Inconsistent cell seeding | Ensure a uniform cell density across all wells of the culture plate. |
| Pipetting errors | Use calibrated pipettes and be precise, especially with small volumes of reagents. |
| Presence of interfering substances | Ensure all reagents and buffers are of high purity and free of contaminants that might affect cell signaling or the detection assay. |
| Sample collection and processing | Collect supernatants carefully to avoid disturbing the cell monolayer. Add a DPP-4 inhibitor to samples if measuring active GLP-1 or GIP, and process samples consistently. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other GPR119 agonists from the literature.
| Compound | Cell Line/Assay | Endpoint | EC50 | Reference |
| This compound | hGPR119-expressing cells | cAMP accumulation | 46 nM | [12] |
| AR231453 | GLUTag cells | GLP-1 release (in 15 mM glucose) | 56 nM | [13] |
| OEA | mGLUTag cells | GLP-1 release | ~10 µM (maximal effect) | [5] |
| PSN632408 | mGLUTag cells | GLP-1 release | >10 µM | [5] |
| PSN632408 | hNCI-H716 cells | GLP-1 release | >10 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro GLP-1 Secretion Assay Using GLUTag Cells
-
Cell Culture:
-
Culture GLUTag cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.
-
-
Stimulation:
-
On the day of the experiment, gently wash the cells twice with pre-warmed Krebs-Ringer Bicarbonate Buffer (KRBB) or Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the cells in KRBB/HBSS for 1-2 hours at 37°C.
-
Aspirate the pre-incubation buffer and add fresh KRBB/HBSS containing various concentrations of this compound or control vehicle (e.g., 0.1% DMSO). Include a positive control such as 10 µM forskolin.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well. To prevent degradation of active GLP-1, it is recommended to add a DPP-4 inhibitor to the collection buffer or immediately after collection.
-
Centrifuge the supernatant at 500 x g for 5 minutes at 4°C to remove any detached cells.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
To normalize for cell number, lyse the cells remaining in the wells and measure the total protein content using a BCA or Bradford protein assay.
-
Protocol 2: In Vitro GIP Secretion Assay Using STC-1 Cells
-
Cell Culture:
-
Culture STC-1 cells in DMEM with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C and 5% CO2.
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.
-
-
Stimulation:
-
Follow the same washing and pre-incubation steps as described in Protocol 1.
-
Aspirate the pre-incubation buffer and add fresh buffer containing different concentrations of this compound or controls.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant and process it as described in Protocol 1, adding a DPP-4 inhibitor if measuring active GIP.
-
Quantify the GIP concentration using a specific GIP ELISA kit.
-
Normalize the results to the total protein content of the cell lysate.
-
Visualizations
Caption: GPR119 signaling pathway initiated by this compound.
Caption: General workflow for in vitro incretin secretion assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STC-1 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. G-protein coupled receptor 119 (GPR119) stable cell line | eEnzyme [eenzyme.com]
- 12. This compound [cnreagent.com]
- 13. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
APD597 vs APD668: a comparison of GPR119 agonist profiles
A Comprehensive Comparison of GPR119 Agonist Profiles: APD597 vs. APD668
For researchers and professionals in the field of drug development for metabolic diseases, the G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, leads to enhanced glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This dual mechanism of action makes GPR119 agonists attractive candidates for the treatment of type 2 diabetes. Among the numerous synthetic agonists developed, this compound and APD668 have garnered significant attention. This guide provides an objective comparison of their agonist profiles, supported by experimental data.
In Vitro Agonist Profile
Both this compound and APD668 are potent agonists of the human GPR119 receptor. However, APD668 exhibits a significantly lower EC50 value, indicating higher potency in in-vitro assays.
| Parameter | This compound | APD668 | Reference |
| Chemical Class | Pyrimidine | Fused Bicyclic | [1] |
| Potency (EC50) for human GPR119 | 46 nM | 2.7 nM | [2][3] |
| Potency (EC50) for rat GPR119 | 421 nM | 33 nM | [2][4] |
Pharmacokinetic and Metabolic Profile
A key differentiator between the two compounds lies in their pharmacokinetic and metabolic properties. This compound was developed as a second-generation agonist with an improved profile over earlier compounds like APD668. This compound exhibits good solubility and a more favorable metabolic profile, which is advantageous for clinical development as it may avoid the accumulation of long-lasting metabolites.[2] In contrast, APD668 is known to generate hydroxyl metabolites with extended half-lives, posing a potential risk of accumulation with chronic dosing.[1]
This compound Pharmacokinetic Profile:
| Parameter | Value | Species | Reference |
| Half-life (solution) | 6-7 hours | Healthy Volunteers | [5] |
| Half-life (suspension) | ~13 hours | Healthy Volunteers | [5] |
| Drug-drug Interaction Potential | Reduced CYP2C9 inhibition (IC50 = 5.8 μM) | In vitro | [6] |
APD668 Pharmacokinetic Profile:
| Parameter | Value | Species | Reference |
| Plasma Protein Binding | >99% | Human, Monkey | [7] |
| Plasma Protein Binding | 93.0% (male), 96.6% (female) | Rat | [7] |
| Oral Bioavailability | 44-79% | Mouse, Rat, Monkey | [7] |
| Oral Bioavailability | 22% | Dog | [7] |
| Half-life (intravenous) | 0.8-3.9 hours | Mouse, Rat, Dog, Monkey | [7] |
In Vivo Efficacy
Both compounds have demonstrated efficacy in preclinical models of diabetes, primarily by improving glucose tolerance.
This compound In Vivo Effects:
| Effect | Dose | Species | Reference |
| Increased glucose-induced total GLP-1 | 20 mg/kg, p.o. | ICR Mice | [6] |
| Increased glucose-induced GIP | 20 mg/kg, p.o. | ICR Mice | [6] |
| Improved glucose excursion in OGTT | 3-30 mg/kg, p.o. | Diabetic Rats | [8] |
APD668 In Vivo Effects:
| Effect | Dose | Species | Reference |
| Reduced blood glucose and HbA1c | Chronic treatment | Zucker Diabetic Fatty (ZDF) rats | [7] |
| Improved fat tolerance | Not specified | C57BL/6 mice | [9] |
| Increased incretin secretion | Single dose | Mice | [10] |
Selectivity Profile
Signaling Pathways and Experimental Workflows
The activation of GPR119 by agonists like this compound and APD668 initiates a well-defined signaling cascade.
The following diagram illustrates a typical workflow for evaluating GPR119 agonists.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cyclic adenosine monophosphate (cAMP) following GPR119 activation.
-
Cells: HEK293 cells stably expressing the human GPR119 receptor.
-
Procedure:
-
Cells are seeded in 96- or 384-well plates and cultured overnight.
-
The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with various concentrations of the test compound (this compound or APD668).
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or a similar detection method.
-
-
Data Analysis: The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a GPR119 agonist to potentiate insulin secretion in the presence of glucose.
-
Cells: Insulin-secreting cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
-
Procedure:
-
Cells are pre-incubated in a low-glucose buffer.
-
The buffer is then replaced with solutions containing low or high concentrations of glucose, with and without the test compound.
-
After a defined incubation period, the supernatant is collected.
-
The concentration of secreted insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of a GPR119 agonist on glucose disposal.
-
Animals: Typically, mice or rats, which may be normal or diabetic models.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood sample is collected (t=0).
-
The test compound (this compound or APD668) or vehicle is administered orally.
-
After a specified time, a glucose solution is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).
-
Blood glucose levels are measured for each sample.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups to determine the improvement in glucose tolerance.
Conclusion
Both this compound and APD668 are potent GPR119 agonists with demonstrated efficacy in preclinical models. APD668 exhibits higher in vitro potency. However, this compound was specifically designed as a second-generation agonist to overcome the suboptimal pharmacokinetic properties of earlier compounds, offering a more favorable metabolic profile and reduced potential for drug-drug interactions.[2] This improved profile suggests that this compound may have a better safety and tolerability window for clinical development. The choice between these or similar GPR119 agonists for further research and development would depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in relevant models.
References
- 1. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a second generation agonist of the orphan G-protein coupled receptor GPR119 with an improved profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. APD668, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of APD597 with other GPR119 agonists like MBX-2982
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent GPR119 Agonists for the Treatment of Type 2 Diabetes.
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[1][2] This guide provides a comparative overview of two synthetic GPR119 agonists, APD597 and MBX-2982, summarizing their efficacy based on available preclinical and clinical data.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP in pancreatic β-cells enhances glucose-dependent insulin secretion. In intestinal L-cells, increased cAMP stimulates the release of GLP-1 and GIP, which further potentiate insulin secretion and contribute to glucose homeostasis.
Comparative Efficacy Data
The following table summarizes the available quantitative data for this compound and MBX-2982. It is important to note that the data are compiled from different studies and direct head-to-head comparisons may not be available for all parameters.
| Parameter | This compound | MBX-2982 | Reference |
| In Vitro Potency (EC50) | |||
| Human GPR119 (cAMP assay) | 46 nM | ~1.6 nM - 5 nM | [3] |
| In Vivo Efficacy (Animal Models) | |||
| GLP-1 Increase (mice) | 92% increase (20 mg/kg) | Increased plasma levels (10 mg/kg) | [4] |
| GIP Increase (mice) | 169.9% increase (20 mg/kg) | Not specified | [4] |
| Clinical Efficacy (Human Studies) | |||
| Glucose Excursion Reduction | Not specified | 26-37% reduction in patients with impaired fasting glucose | |
| Glucagon Reduction | Not specified | 17% reduction in patients with impaired fasting glucose |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the potency of GPR119 agonists.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
APD597 Phase 1 Clinical Trial Results and Safety Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Phase 1 clinical trial results and safety data for APD597, a G protein-coupled receptor 119 (GPR119) agonist formerly under development for the treatment of type 2 diabetes. The performance of this compound is compared with other GPR119 agonists and established therapeutic classes, including dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists.
Executive Summary
This compound (also known as JNJ-38431055) demonstrated a favorable safety and tolerability profile in Phase 1 clinical trials involving healthy volunteers and individuals with type 2 diabetes. The compound exhibited dose-proportional pharmacokinetics and showed evidence of target engagement through the stimulation of incretin hormones (GLP-1, GIP, and PYY). While a single dose of this compound reduced glucose excursion during an oral glucose tolerance test, multiple doses did not lead to a significant change in the 24-hour weighted mean glucose in subjects with type 2 diabetes, suggesting limited efficacy with continued dosing.[1][2] The development of this compound was discontinued after Phase 1 trials.[3]
This guide compares the available data for this compound with other GPR119 agonists that have entered clinical development, as well as with the established DPP-4 inhibitor sitagliptin and the GLP-1 receptor agonist class.
Comparative Analysis of Phase 1 Clinical Data
The following tables summarize the available quantitative data from Phase 1 clinical trials of this compound and its comparators.
Table 1: Pharmacokinetic Profile of GPR119 Agonists and Comparators
| Compound | Class | Half-life (t½) | Key Pharmacokinetic Observations |
| This compound (JNJ-38431055) | GPR119 Agonist | ~13 hours (suspension) | Dose-proportional systemic exposure.[4] |
| MBX-2982 | GPR119 Agonist | Not Reported | Generally safe and efficacious in Phase 1 and a 28-day Phase 2 study.[5] |
| DS-8500a | GPR119 Agonist | Not Reported | Tolerated in single oral doses up to 600 mg and 7-day multiple oral doses up to 300 mg/day in healthy Japanese men.[6] |
| Sitagliptin | DPP-4 Inhibitor | ~12.4 hours | Well-established pharmacokinetic profile.[7] |
| Liraglutide | GLP-1 RA | ~13 hours | Once-daily subcutaneous administration. |
Table 2: Pharmacodynamic Effects of GPR119 Agonists and Comparators in Phase 1/1b Studies
| Compound | Class | Key Pharmacodynamic Findings |
| This compound (JNJ-38431055) | GPR119 Agonist | Increased post-meal GLP-1 and GIP. A single dose decreased glucose excursion in an OGTT, but multiple doses did not alter 24-h weighted mean glucose.[1][2] |
| DA-1241 | GPR119 Agonist | In a Phase 1b study in type 2 diabetes patients, 100mg DA-1241 showed similar blood glucose improvement to 100mg sitagliptin. |
| MBX-2982 | GPR119 Agonist | Increased glucose-dependent insulin secretion and enhanced secretion of GLP-1 and GIP.[5] A 17% higher GLP-1 response during a mixed-meal test compared to placebo was observed.[5][8] |
| DS-8500a | GPR119 Agonist | In a Phase 2b study, demonstrated dose-dependent HbA1c lowering compared with placebo at week 12.[6] |
| Sitagliptin | DPP-4 Inhibitor | Increases active GLP-1 and GIP levels, leading to improved glycemic control.[7] |
| Liraglutide | GLP-1 RA | Reduces HbA1c levels and promotes weight loss.[9] |
Table 3: Safety and Tolerability Profile from Phase 1 Studies
| Compound | Class | Key Safety and Tolerability Findings |
| This compound (JNJ-38431055) | GPR119 Agonist | Well tolerated and not associated with hypoglycemia.[1][2][4] |
| MBX-2982 | GPR119 Agonist | Not associated with serious safety or tolerability concerns in Phase 1 and a 28-day Phase 2 study.[5] |
| DS-8500a | GPR119 Agonist | Tolerated in single and multiple oral doses in healthy subjects.[6] |
| Sitagliptin | DPP-4 Inhibitor | Generally well-tolerated with a low risk of hypoglycemia when used as monotherapy.[7] |
| Liraglutide | GLP-1 RA | Most common adverse events are gastrointestinal (nausea, diarrhea). Low risk of hypoglycemia.[9] |
Experimental Protocols
This compound (JNJ-38431055) Phase 1b Study in Subjects with Type 2 Diabetes
-
Study Design: A randomized, double-blind, placebo- and positive-controlled, single-dose crossover study, and a randomized, double-blind, placebo-controlled multiple-dose parallel design study.[2]
-
Participants: Male and female subjects aged 25-60 years with a diagnosis of type 2 diabetes for at least 6 months.[2]
-
Interventions:
-
Outcome Measures: Effects on stimulated plasma glucose, insulin, C-peptide, and incretin concentrations. Safety and tolerability were also assessed.[2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is an agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed on pancreatic β-cells and intestinal L-cells. Activation of GPR119 in these cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the release of insulin from β-cells in a glucose-dependent manner and the secretion of incretin hormones, such as GLP-1 and GIP, from L-cells. These incretins further potentiate glucose-stimulated insulin secretion.
Phase 1b Clinical Trial Workflow for this compound
The following diagram illustrates the workflow of the Phase 1b clinical trial of this compound in subjects with type 2 diabetes, as described in the available literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 8. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liraglutide for Obesity · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
APD597: A Comparative Analysis of its G Protein-Coupled Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
APD597, also known as JNJ-38431055, is a potent and orally active agonist for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Its development has focused on achieving a favorable balance of agonist potency, intrinsic activity, and good solubility, alongside a reduced potential for drug-drug interactions.[3][4] This guide provides a comparative analysis of this compound's cross-reactivity profile with other G protein-coupled receptors (GPCRs), supported by available data and detailed experimental methodologies.
GPR119 Activation and Signaling Pathway
Activation of GPR119 by an agonist like this compound in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This is primarily mediated through the coupling of GPR119 to the stimulatory G protein, Gαs, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.
Comparative Analysis of GPR119 Agonists
While specific cross-reactivity data for this compound against a broad panel of GPCRs is not publicly available, its "improved profile" suggests a degree of selectivity.[3] To provide context, this section compares this compound with other known GPR119 agonists.
| Compound | Primary Target | Known Off-Targets/Selectivity Profile | Reference |
| This compound (JNJ-38431055) | GPR119 Agonist | Described as "selective" with reduced drug-drug interaction potential. Specific GPCR panel data is not publicly available. | [3][5] |
| MBX-2982 | GPR119 Agonist | Information on broad GPCR selectivity is limited in publicly accessible documents. | |
| AR231453 | GPR119 Agonist | Information on broad GPCR selectivity is limited in publicly accessible documents. | |
| PSN375963 & PSN632408 | GPR119 Agonist | May activate GPR119-independent pathways, suggesting potential off-target effects. |
Experimental Protocols for Assessing GPCR Cross-reactivity
To determine the selectivity of a compound like this compound, a comprehensive screening against a panel of GPCRs is essential. The following outlines a typical experimental workflow for such an assessment.
1. Radioligand Binding Assays
This method assesses the ability of the test compound to displace a known radiolabeled ligand from a specific receptor.
-
Cell Membrane Preparation: Membranes are prepared from cell lines stably expressing the GPCR of interest.
-
Assay Buffer: A suitable buffer is used to maintain the integrity of the receptors and ligands.
-
Incubation: A fixed concentration of radioligand and varying concentrations of the test compound (e.g., this compound) are incubated with the cell membranes.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
2. Functional Assays (e.g., cAMP Measurement)
Functional assays measure the cellular response following receptor activation or inhibition. For Gs-coupled receptors, measuring cAMP levels is a common approach.
-
Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) for agonists or inhibits 50% of the agonist response (IC50) for antagonists is calculated.
Conclusion
This compound is a promising GPR119 agonist with characteristics that suggest a degree of selectivity. While comprehensive public data on its cross-reactivity with other GPCRs is limited, the established methodologies for receptor binding and functional assays provide a clear path for researchers to perform such evaluations. A thorough understanding of a compound's selectivity profile is crucial for advancing drug development, minimizing off-target effects, and ensuring therapeutic efficacy.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a second generation agonist of the orphan G-protein coupled receptor GPR119 with an improved profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of GPR119 Agonists in Combination with Metformin: A Comparative Analysis
A review of preclinical data highlights the potential synergistic effects of combining G protein-coupled receptor 119 (GPR119) agonists with the first-line type 2 diabetes therapy, metformin. While specific preclinical studies on the combination of APD597 and metformin are not publicly available, research on other GPR119 agonists, such as GSK2041706 and APD668, in combination with metformin demonstrates significant improvements in key metabolic parameters.
This guide provides an objective comparison of the preclinical performance of GPR119 agonists as monotherapy and in combination with metformin, supported by available experimental data. The findings suggest that this combination therapy may offer a promising approach for the treatment of type 2 diabetes and obesity.
GPR119 Agonist and Metformin Combination Shows Synergistic Effects on Weight Loss
Preclinical studies in diet-induced obese (DIO) mice have shown that the combination of a GPR119 agonist, GSK2041706, with metformin results in significantly greater weight loss than either agent alone.[1] After a 14-day treatment period, the combination of GSK2041706 (30 mg/kg) and metformin (100 mg/kg) led to a 16.7% body weight loss, exceeding the projected additive loss of 11.8%.[1] This enhanced effect was primarily attributed to a reduction in fat mass and was accompanied by a significant decrease in cumulative food intake.[1]
Another study noted the synergistic effects of the GPR119 agonist APD668, a structural analogue of this compound, in combination with metformin on reducing blood glucose in an obese mouse model.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical study of GSK2041706 in combination with metformin in diet-induced obese mice.[1]
Table 1: Effect of GSK2041706 and Metformin on Body Weight Loss
| Treatment Group | Dose | Mean Body Weight Loss (%) |
| Vehicle | - | - |
| GSK2041706 | 30 mg/kg, b.i.d. | 7.4% |
| Metformin | 30 mg/kg, b.i.d. | 3.5% |
| Metformin | 100 mg/kg, b.i.d. | 4.4% |
| GSK2041706 + Metformin | 30 mg/kg + 30 mg/kg, b.i.d. | 9.5% |
| GSK2041706 + Metformin | 30 mg/kg + 100 mg/kg, b.i.d. | 16.7% |
| p<0.05 vs. vehicle |
Table 2: Effect of GSK2041706 and Metformin on Cumulative Food Intake
| Treatment Group | Dose | Reduction in Cumulative Food Intake (%) |
| Vehicle | - | - |
| GSK2041706 | 30 mg/kg, b.i.d. | 17.1% |
| Metformin | 30 mg/kg, b.i.d. | 6.6% |
| Metformin | 100 mg/kg, b.i.d. | 8.7% |
| GSK2041706 + Metformin | 30 mg/kg + 30 mg/kg, b.i.d. | 22.2% |
| GSK2041706 + Metformin | 30 mg/kg + 100 mg/kg, b.i.d. | 37.5% |
Mechanism of Action: The GPR119 Signaling Pathway
This compound is an agonist of GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin secretion.[3][4] This mechanism provides a rationale for combining GPR119 agonists with metformin, which primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[5][6]
Caption: GPR119 and Metformin signaling pathways.
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiment cited in this guide.
Study of GSK2041706 and Metformin in Diet-Induced Obese (DIO) Mice [1]
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity.
-
Treatment Groups:
-
Vehicle control
-
GSK2041706 (30 mg/kg, b.i.d.)
-
Metformin (30 mg/kg or 100 mg/kg, b.i.d.)
-
GSK2041706 (30 mg/kg, b.i.d.) + Metformin (30 mg/kg or 100 mg/kg, b.i.d.)
-
-
Drug Administration: All compounds were administered orally twice daily for 14 consecutive days.
-
Efficacy Endpoints:
-
Body Weight: Measured daily.
-
Food Intake: Measured daily.
-
Body Composition: Determined by nuclear magnetic resonance (NMR) at the beginning and end of the study.
-
Plasma Parameters: At the end of the study, fed plasma levels of GLP-1, PYY, insulin, and GIP were measured.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significance between treatment groups.
Caption: Workflow for DIO mouse study.
Conclusion
While direct preclinical data for the combination of this compound and metformin is lacking, the available evidence from studies on other GPR119 agonists strongly suggests a potential for synergistic efficacy. The combination of a GPR119 agonist with metformin has been shown to lead to greater weight loss and reduced food intake in preclinical models of obesity and type 2 diabetes. These findings provide a solid rationale for further investigation into the clinical utility of combining GPR119 agonists like this compound with metformin for the management of these metabolic disorders. However, it is important to note that the development of several GPR119 agonists, including this compound, has been discontinued, and the translation of these preclinical findings to clinical efficacy remains to be established.[4]
References
- 1. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A preclinical overview of metformin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Review of the GPR119 Agonist APD597 and Other Emerging Alternatives in Healthy Volunteers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic profiles of the GPR119 agonist APD597 and its alternatives, GSK1292263 and MBX-2982, based on data from early-phase clinical trials in healthy volunteers. This analysis aims to offer a clear perspective on their potential as therapeutic agents for type 2 diabetes.
G protein-coupled receptor 119 (GPR119) has emerged as a promising target in the treatment of type 2 diabetes due to its role in glucose homeostasis. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin secretion. This guide focuses on this compound (also known as JNJ-38431055), a GPR119 agonist that completed Phase 1 clinical trials, and compares its performance with other GPR119 agonists, GSK1292263 and MBX-2982.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug are crucial in determining its dosing regimen and overall clinical utility. Phase 1 studies in healthy volunteers have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound and its counterparts.
| Parameter | This compound (JNJ-38431055) | GSK1292263 | MBX-2982 |
| Half-life (t½) | ~13 hours (suspension)[1] | 12-18 hours[2] | Consistent with once-daily dosing |
| Dose Proportionality | Dose-proportional pharmacokinetics observed[1] | Dose-proportional AUC and Cmax at lower single doses[2] | Not explicitly stated |
| Formulation | Solution and Suspension[1] | Oral doses[2] | Oral doses[3] |
Table 1: Comparison of Pharmacokinetic Parameters in Healthy Volunteers
Pharmacodynamic Profile Comparison
The pharmacodynamic effects of these GPR119 agonists are centered on their ability to modulate key hormones involved in glucose regulation.
| Pharmacodynamic Marker | This compound (JNJ-38431055) | GSK1292263 | MBX-2982 |
| GLP-1 | Evidence of stimulation[1] | No significant effect in T2DM patients | Dose-dependent increases; 17% higher response during MMT (in T1DM)[4][5] |
| GIP | Evidence of stimulation[1] | No significant effect in T2DM patients | Enhanced secretion[4] |
| PYY | Evidence of stimulation[1] | Increased during prandial periods[2] | Not explicitly stated |
| Glucose | Reductions in post-meal glucose increases[1] | Dose-dependent increase in glucose AUC(0-3h) during OGTT[2] | Dose-dependent reductions |
| Insulin | Higher insulin secretion rate in graded glucose infusion study | No significant effect in T2DM patients | Increased glucose-dependent insulin secretion[4] |
Table 2: Comparison of Pharmacodynamic Effects in Healthy Volunteers (unless otherwise specified)
Experimental Protocols
This compound (JNJ-38431055) Phase 1 Trial
The Phase 1 program for this compound involved single and multi-ascending dose studies in healthy volunteers and individuals with type 2 diabetes.[1] The studies were designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[1] A key component of the pharmacodynamic assessment was the measurement of incretin hormones (GLP-1, GIP, and PYY) and post-meal glucose levels.[1] Additionally, a graded glucose infusion study was conducted to assess insulin secretion rates under controlled hyperglycemic conditions.[6]
GSK1292263 Phase 1 Trial
A randomized, placebo-controlled clinical trial was conducted in 69 healthy volunteers to evaluate single and multiple oral doses of GSK1292263.[2] The study involved single escalating doses ranging from 10 to 400 mg.[2] A 250 mg dose was also administered once daily for 2 and 5 days and was evaluated in combination with the DPP-4 inhibitor sitagliptin (100 mg).[2] Pharmacodynamic assessments included oral glucose tolerance tests (OGTT) and measurement of gut hormones during prandial periods.[2]
MBX-2982 Phase 1a Trial
A randomized, placebo-controlled, double-blind, ascending-dose clinical trial was conducted in 60 healthy male and female volunteers.[3] The study examined doses of MBX-2982 ranging from 10 to 1000 mg.[3] Pharmacodynamic evaluations included the measurement of glucose and GLP-1 levels following a mixed meal tolerance test (MMTT).[3] A subsequent Phase 1b study in male patients with impaired fasting glucose further evaluated the response to MMTT and a graded glucose infusion after 3 and 4 days of dosing with 100 or 300 mg of MBX-2982.[3]
Signaling Pathway and Experimental Workflow
The activation of the GPR119 receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to the secretion of incretin hormones.
The typical workflow for a Phase 1 single ascending dose study is designed to assess the safety and tolerability of a new drug in a small group of healthy individuals.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR119 Agonists in the Clinical Crucible: A Comparative Review for Type 2 Diabetes Mellitus
The pursuit of novel therapeutic targets for Type 2 Diabetes Mellitus (T2DM) has led researchers to explore the G-protein coupled receptor 119 (GPR119). Predominantly expressed in pancreatic β-cells and intestinal L-cells, GPR119 has emerged as a promising, albeit challenging, target.[1][2][3] Activation of this receptor offers a dual mechanism of action: direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and promotion of incretin (GLP-1 and GIP) release from the gut, which in turn enhances insulin secretion.[1][3][4] This unique mode of action held the promise of effective glycemic control with a low risk of hypoglycemia.[1][4] However, despite initial optimism, the clinical development of several GPR119 agonists has been fraught with challenges, with many programs being discontinued.[5][6][7] This guide provides a comparative review of the key clinical trials involving GPR119 agonists, presenting available efficacy and safety data, outlining experimental protocols, and visualizing the underlying biological and operational frameworks.
Mechanism of Action: The GPR119 Signaling Pathway
GPR119 activation, either by endogenous ligands or synthetic agonists, initiates a signaling cascade within pancreatic β-cells and intestinal L-cells. This process is primarily mediated through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[3][4] In pancreatic β-cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion. In intestinal L-cells, this signaling cascade stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These incretin hormones then act on their respective receptors on pancreatic β-cells to further amplify insulin secretion in a glucose-dependent manner.
Comparative Efficacy of GPR119 Agonists in Clinical Trials
Several GPR119 agonists progressed to clinical trials, with the most prominent being DS-8500a, MBX-2982, and APD597 (JNJ-38431055). While early phase studies demonstrated some promise, the overall efficacy in larger trials was modest and often did not meet expectations, leading to the discontinuation of their development.[5][6]
Glycemic Control
The primary efficacy endpoint in T2DM trials is the reduction in glycated hemoglobin (HbA1c). Fasting plasma glucose (FPG) and postprandial glucose (PPG) are key secondary endpoints.
| GPR119 Agonist | Trial Phase | Dosage | Treatment Duration | Change in HbA1c from Baseline | Change in FPG from Baseline | Change in 2-hr PPG from Baseline | Reference |
| DS-8500a | Phase II | 25 mg, 50 mg, 75 mg | 12 weeks | -0.23%, -0.37%, -0.44% (all p<0.05 vs placebo) | Significant reduction at 50 mg and 75 mg | Significant reduction at 50 mg and 75 mg | [1] |
| DS-8500a | Phase II | 10 mg, 75 mg | 28 days | Not Reported | Significant reduction at 75 mg | Significant reduction at both doses after lunch and dinner | [2][8] |
| DS-8500a (add-on to sitagliptin) | Phase II | 25 mg, 75 mg | 28 days | Not Reported | Significant reduction at 75 mg | Significant reduction at both doses after breakfast | [9] |
| MBX-2982 | Phase Ia | 10 - 1000 mg (single dose) | Single Dose | Not Applicable | Dose-dependent reductions | Not Reported | [10] |
| JNJ-38431055 (this compound) | Phase II | 500 mg | 14 days | No significant change in 24-h weighted mean glucose | Not Reported | Decreased glucose excursion after single dose, but not after multiple doses | [11][12] |
Effects on Incretins and Insulin Secretion
A key mechanistic expectation for GPR119 agonists was their ability to increase incretin levels and enhance insulin secretion.
| GPR119 Agonist | Trial Phase | Effect on GLP-1 | Effect on GIP | Effect on Insulin Secretion | Reference |
| DS-8500a (add-on to sitagliptin) | Phase II | No significant increase | Significant increase at both 25 mg and 75 mg | No significant change in fasting insulin or C-peptide | [9] |
| MBX-2982 | Phase Ia | Dose-dependent increases | Not Reported | Increased glucose-dependent insulin secretion | [10] |
| JNJ-38431055 (this compound) | Phase II | Increased post-meal total GLP-1 | Increased post-meal total GIP | Higher insulin secretion rate at elevated glucose levels | [12][13] |
Safety and Tolerability Profile
In general, the GPR119 agonists that were clinically evaluated were well-tolerated, with a low incidence of hypoglycemia, which was a key anticipated advantage of this drug class.
| GPR119 Agonist | Common Adverse Events | Hypoglycemia | Reference |
| DS-8500a | Generally well-tolerated. | Two cases of clinically relevant drug-related hypoglycemia in the 50 mg group. | [1] |
| MBX-2982 | Well-tolerated with no dose-related adverse events observed. | Not associated with hypoglycemia. | [10] |
| JNJ-38431055 (this compound) | Well-tolerated. | Not associated with hypoglycemia. | [11][12] |
Experimental Protocols: A Generalized Clinical Trial Workflow
The clinical evaluation of GPR119 agonists followed a standard pathway for oral hypoglycemic agents. The workflow typically involved screening, a run-in period, randomization, a double-blind treatment period, and a follow-up.
Key Methodologies
-
Study Design: Most of the pivotal trials were randomized, double-blind, placebo-controlled, parallel-group studies.[1][2][12] Some also included an active comparator, such as the DPP-4 inhibitor sitagliptin, to benchmark the efficacy.[1]
-
Patient Population: Trials typically enrolled adult patients with T2DM who had inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite diet and exercise, or on a stable dose of metformin.[1]
-
Primary and Secondary Endpoints: The primary efficacy endpoint was typically the change in HbA1c from baseline after a specified treatment period (e.g., 12 or 28 weeks).[1] Secondary endpoints often included changes in FPG, PPG (assessed through meal tolerance tests), body weight, lipid profiles, and safety and tolerability assessments.[1][9]
-
Assessments: Glycemic parameters were measured at regular intervals throughout the study. Safety assessments included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
The Discontinuation of GPR119 Agonist Development: Concluding Remarks
Despite a strong scientific rationale and a promising dual mechanism of action, the clinical development of GPR119 agonists for T2DM has been largely unsuccessful. While the safety profile of these agents appeared favorable, particularly with regard to the low risk of hypoglycemia, their efficacy in lowering blood glucose levels in patients with T2DM was modest and did not compete with existing therapies.[5][6]
The translation from preclinical models to human clinical trials proved to be a significant hurdle.[5][6] The reasons for this disconnect are likely multifactorial and may include species differences in receptor pharmacology, receptor desensitization with chronic dosing, or insufficient target engagement at the doses tested.
While the first generation of GPR119 agonists did not reach the market, the exploration of this target has provided valuable insights into the complex regulation of glucose homeostasis. Future research may focus on developing agonists with improved pharmacokinetic and pharmacodynamic properties or exploring their potential in combination therapies.[5] For now, the clinical journey of GPR119 agonists serves as a salient case study in the challenges of drug development, even for a target with a compelling biological premise.
References
- 1. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drc.bmj.com [drc.bmj.com]
- 9. Efficacy and safety of the G protein‐coupled receptor 119 agonist DS‐8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin: A phase 2 randomized placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural differences in the binding of APD597, MBX-2982, and AR231453 to GPR119
A Comparative Analysis of GPR119 Agonist Binding: APD597, MBX-2982, and AR231453
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural binding differences between three key G protein-coupled receptor 119 (GPR119) agonists: this compound, MBX-2982, and AR231453. The information is supported by experimental data from recent structural and functional studies.
GPR119, a class A G protein-coupled receptor (GPCR), is a promising therapeutic target for type 2 diabetes mellitus due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] this compound, MBX-2982, and AR231453 are synthetic agonists that have been pivotal in understanding the therapeutic potential of GPR119 activation. Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into how these molecules interact with the receptor at a molecular level, revealing both conserved mechanisms and subtle, yet critical, differences that influence their potency and signaling.[3][4]
Comparative Binding Analysis
Structural analyses reveal that this compound, MBX-2982, and AR231453 all occupy the same orthosteric binding pocket of GPR119.[3] This binding pocket can be conceptually divided into three key regions: an extracellular cavity, a central stacking gate, and a deeper activation cavity.[3][5] While the overall binding mode is similar, the unique chemical structures of each agonist lead to distinct interactions within these sub-pockets, ultimately influencing their biological activity.[3]
A structural comparison shows that while the conformation of amino acids forming the central stacking gate remains largely unchanged between the binding of this compound and MBX-2982, there are noticeable shifts in the extracellular cavity.[3] Specifically, residues Q652.64 and E2617.35 move closer to the tetrazole moiety of MBX-2982.[3] Mutagenesis studies have confirmed the importance of these interactions, as mutating E2617.35 to alanine completely abolishes the activation by MBX-2982, while only partially reducing the potency of this compound.[3]
Furthermore, the larger ethylpyrimidine group of MBX-2982's hydrophobic tail appears to induce a stronger interaction within the activation cavity, particularly with residues I1364.56 and L1695.43, compared to the smaller isopropyl carboxylate moiety of this compound.[3] This is supported by findings that mutating I1364.56 to alanine results in a complete loss of MBX-2982's agonist potency, whereas the activation by this compound is only diminished.[3]
When comparing this compound to AR231453, significant conformational differences are observed in the stacking gate, involving residues F157ECL2 and F2416.51.[3] AR231453, the first potent and orally available GPR119 agonist, has been shown to robustly stimulate cAMP accumulation and insulin release.[6][7]
The table below summarizes the key quantitative data for each agonist.
| Compound | Target | EC50 (cAMP Accumulation) | Key Interacting Residues | Reference |
| AR231453 | Human GPR119 | 4.7 nM | F157ECL2, F2416.51 | [3][7] |
| MBX-2982 | Human GPR119 | Not explicitly stated in provided abstracts, but is a potent agonist. | Q652.64, E2617.35, I1364.56, L1695.43 | [3][4] |
| This compound | Human GPR119 | Potent agonist (specific EC50 not detailed in abstracts). | E2617.35, R2627.36 | [3] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist, such as this compound, MBX-2982, or AR231453, primarily leads to the coupling of the Gαs subunit of the G protein.[2][8] This initiates a signaling cascade that involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][8] The subsequent increase in intracellular cAMP levels is the key second messenger that mediates the downstream physiological effects, including glucose-dependent insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.[1][8]
GPR119 signaling cascade upon agonist binding.
Experimental Protocols
Cryo-Electron Microscopy for GPR119-Agonist Complex Structure Determination
This protocol provides a general workflow for determining the structure of GPR119 in complex with an agonist and the Gs protein trimer, as described in recent studies.[3]
1. Expression and Purification of the GPR119-Gs Complex:
-
Co-express human GPR119, Gαs, and Gβ1γ2 in High Five insect cells using a baculovirus expression system.
-
Harvest cells 48 hours post-infection and collect cell pellets by centrifugation.
-
The GPR119 construct may be tagged (e.g., with a Strep-tag) and Gβ1 may also be tagged (e.g., with a His-tag) to facilitate purification.
-
To stabilize the active state, co-express with a dominant-negative Gαs and add an antibody fragment like Nb35 that recognizes the active Gαs conformation.
-
Purify the complex from cell lysates using standard membrane protein purification protocols, including affinity chromatography.
2. Sample Preparation for Cryo-EM:
-
Add the specific agonist (e.g., this compound) to the purified and stabilized GPR119-Gs complex.
-
Apply the sample to glow-discharged cryo-EM grids.
-
Plunge-freeze the grids in liquid ethane using a vitrification robot.
3. Cryo-EM Data Collection and Processing:
-
Collect image data using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Process the raw movie frames to correct for beam-induced motion.
-
Perform particle picking, 2D classification, and subsequent 3D classification and refinement using specialized cryo-EM software (e.g., RELION, CryoSPARC).
4. Model Building and Refinement:
-
Use an existing high-resolution structure of a similar GPCR-G protein complex as an initial model for fitting into the cryo-EM density map.
-
Manually build and adjust the model in Coot.
-
Perform real-space refinement using software like PHENIX to finalize the atomic model.
Workflow for Cryo-EM structure determination.
cAMP Accumulation Assay
This assay is fundamental for quantifying the potency (EC50) and efficacy of GPR119 agonists.[9]
1. Cell Culture:
-
Use a cell line stably expressing human GPR119, for example, HEK293 cells.
-
Culture the cells in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) until they are 80-90% confluent.
-
Seed the cells into 384-well plates at an appropriate density (e.g., 6,000 cells per well) and allow them to attach overnight.
2. Compound Preparation:
-
Prepare a serial dilution of the test agonists (this compound, MBX-2982, AR231453) in an appropriate assay buffer. The buffer should contain a phosphodiesterase inhibitor, such as 1 mM IBMX, to prevent the degradation of cAMP.
-
Prepare solutions for a positive control (e.g., 10 µM forskolin, which directly activates adenylyl cyclase) and a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
3. Assay Procedure:
-
Pre-incubate the cells in the 384-well plate for approximately 30 minutes at 37°C.
-
Add the diluted agonists, positive control, and vehicle control to the respective wells.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
4. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Förster Resonance Energy Transfer), or luminescence-based assays.
5. Data Analysis:
-
Plot the measured cAMP signal against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response, using a non-linear regression model (e.g., four-parameter logistic fit).
Logical flow of a cAMP accumulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure of human GPR119-Gs complex binding this compound and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of APD597: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling APD597, a potent and selective GPR119 agonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. In case of spills, absorb the material with an inert substance and place it in a sealed container for disposal.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not publicly available, the following table summarizes key identifiers and physical properties that are crucial for waste profiling and documentation.
| Property | Data |
| Chemical Name | 4-[[5-methoxy-6-[[2-methyl-6-(methylsulfonyl)-3-pyridinyl]amino]-4-pyrimidinyl]oxy]-1-piperidinecarboxylic acid, 1-methylethyl ester |
| Synonyms | JNJ-38431055 |
| CAS Number | 897732-93-3 |
| Molecular Formula | C₂₁H₂₉N₅O₆S |
| Molecular Weight | 479.6 g/mol |
Step-by-Step Disposal Protocol
The primary recommendation from safety data sheets (SDS) for compounds of this nature is to dispose of them as chemical waste through a licensed and approved waste disposal company.[1] Adherence to local, regional, and national regulations is mandatory.
1. Waste Identification and Segregation:
- This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, should be classified as chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization and Labeling:
- Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
- The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
3. Storage:
- Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Arranging for Disposal:
- Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1]
- Provide the waste disposal service with a complete and accurate description of the waste, including its composition and quantity.
5. Decontamination of Empty Containers:
- Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or DMSO, followed by water) three times.
- The rinsate should be collected and disposed of as chemical waste along with other this compound waste.
- Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures that all safety and regulatory aspects are considered.
Caption: Logical workflow for the safe and compliant disposal of this compound.
Signaling Pathway Context
As this compound is a GPR119 agonist, its mechanism of action involves the activation of a G protein-coupled receptor. Understanding this pathway can be relevant for researchers assessing the biological impact of any potential residues.
Caption: Simplified signaling cascade initiated by this compound binding to the GPR119 receptor.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility in research and development. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet for the most comprehensive and up-to-date information.
References
Essential Safety and Operational Guide for Handling APD597
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of APD597, a potent GPR119 agonist. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research by outlining essential personal protective equipment (PPE), handling protocols, and disposal plans. Adherence to these guidelines is critical when working with this and other potent research compounds.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses. - Nitrile gloves (double-gloving recommended). - Disposable lab coat with tight cuffs. - Sleeve covers. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential to prevent exposure.[1] |
| Solution Preparation and Handling | - Safety glasses or goggles. - Nitrile gloves. - Lab coat. | Reduces the risk of splashes and direct skin contact with the dissolved compound. |
| General Laboratory Operations | - Safety glasses. - Nitrile gloves. - Lab coat. | Standard laboratory practice to protect against unforeseen splashes or contamination.[2] |
Safe Handling and Storage
Proper handling and storage are paramount to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]
-
Avoidance of "Routine" Exposure: Develop and encourage safe habits. Do not smell or taste chemicals. Vent any apparatus that may discharge toxic chemicals into local exhaust devices.[4]
-
Weighing: When weighing the solid compound, do so within a containment device. An anti-static gun can be useful if the powder is prone to static.[3]
-
Personal Hygiene: Do not eat, drink, smoke, or apply cosmetics in areas where chemicals are present. Wash hands thoroughly before and after handling this compound, and before leaving the laboratory.[4]
Storage:
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
For a solid spill of this compound:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a respirator, double nitrile gloves, a lab coat, and safety goggles.
-
Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[5]
-
Clean Up: Carefully scoop the contained material into a designated hazardous waste container.[5] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.
-
Waste Disposal: Seal and label the hazardous waste container according to institutional guidelines.
-
Report: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
Caption: Workflow for responding to a solid chemical spill.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Unused Compound: Collect in a clearly labeled, sealed container and dispose of through a certified hazardous waste vendor. Do not dispose of down the drain or in regular trash.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, and cleaning materials, should be considered hazardous waste. Place these items in a sealed and clearly labeled hazardous waste container.[1]
-
Aqueous Waste: Collect any solutions containing this compound in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
General Experimental Protocol Workflow
While specific experimental protocols will vary, the following general workflow should be followed to ensure the safe handling of potent research compounds like this compound.
Caption: General workflow for safely handling potent research compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
